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Foundational

A Comprehensive Technical Guide to the Synthesis of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents. Its metabolic stability and versatile biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents. Its metabolic stability and versatile biological activities have cemented its role in drug development, with notable examples including Celecoxib and Sildenafil.[1] This guide provides an in-depth, scientifically-grounded methodology for the synthesis of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol, a valuable building block for drug discovery. We will dissect a robust two-step synthetic strategy, beginning with the regioselective N-alkylation of a suitable pyrazole precursor to yield the key intermediate, 1-Ethyl-1H-pyrazol-4-ol, followed by a classic Williamson ether synthesis. This document explains the causal chemistry behind procedural choices, offers detailed experimental protocols, and presents a framework for the characterization and safe handling of all materials involved, tailored for researchers and professionals in pharmaceutical development.

Introduction: The Significance of the Pyrazole Moiety

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structural feature that imparts a unique combination of chemical properties. This scaffold is not merely a passive linker but an active pharmacophore capable of engaging in critical interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[2] The therapeutic relevance of pyrazole-based molecules is vast, spanning anti-inflammatory, anticancer, antimicrobial, and antiviral applications.[1][3]

The target molecule of this guide, 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol, is a bifunctional building block. It combines the proven pyrazole core with a flexible hydroxyethoxy side chain. This side chain provides a reactive handle (the primary alcohol) for further derivatization, such as esterification or coupling reactions, while the ether linkage offers metabolic stability. The strategic placement of substituents—the ethyl group at the N1 position and the oxyethanol group at the C4 position—is crucial for defining the molecule's three-dimensional shape and potential binding interactions, making a reliable and regioselective synthesis paramount.

Strategic Approach: A Two-Step Synthesis

A retrosynthetic analysis of the target molecule points to the ether linkage as the most logical point for disconnection. This immediately suggests the Williamson ether synthesis as the final bond-forming step.[4][5] This reaction involves the nucleophilic attack of an alkoxide on an alkyl halide, following an SN2 mechanism.[5]

For our forward synthesis, this translates into two primary stages:

  • Formation of the Nucleophile: Synthesis of the key intermediate, 1-Ethyl-1H-pyrazol-4-ol.

  • Etherification: Reaction of the pyrazol-4-ol intermediate with a suitable 2-carbon electrophile, namely 2-chloroethanol, to form the target ether.

This strategy is advantageous as it builds the molecule logically from a foundational pyrazole core and utilizes a reliable, high-yielding final step.

G cluster_0 Overall Synthetic Workflow Start 1H-Pyrazol-4-ol (Starting Material) Inter 1-Ethyl-1H-pyrazol-4-ol (Key Intermediate) Start->Inter Step 1: Regioselective N-Ethylation Final 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol (Target Molecule) Inter->Final Step 2: Williamson Ether Synthesis

Caption: High-level overview of the two-step synthetic strategy.

Step 1: Synthesis of 1-Ethyl-1H-pyrazol-4-ol

The primary challenge in this step is controlling the regioselectivity of the N-alkylation. Unsymmetrical pyrazoles have two distinct nitrogen atoms (N1 and N2), and alkylation can often lead to a mixture of isomers that are difficult to separate.[6] The ratio of these isomers is influenced by both steric and electronic factors.[6] To ensure the selective formation of the desired N1-ethyl isomer, a carefully chosen set of reaction conditions is essential.

Causality Behind Experimental Choices
  • Starting Material: We begin with 1H-Pyrazol-4-ol. Its hydroxyl group is acidic and can interfere with some alkylation reactions or direct the reaction differently. However, by using a suitable base, we can deprotonate the pyrazole ring nitrogen for alkylation.

  • Alkylating Agent: Iodoethane is chosen over bromoethane or chloroethane. The C-I bond is weaker than C-Br or C-Cl, making iodoethane a more reactive electrophile and allowing the reaction to proceed under milder conditions, which can improve regioselectivity.

  • Base and Solvent: Potassium carbonate (K2CO3) is a moderately strong base, sufficient to deprotonate the pyrazole N-H without significantly deprotonating the C4-OH group, which is more phenolic and less acidic. Acetonitrile (CH3CN) is an excellent polar aprotic solvent for SN2 reactions, as it effectively solvates the potassium cation without solvating the pyrazole anion, leaving it highly nucleophilic.[6]

Detailed Experimental Protocol: N-Ethylation
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-Pyrazol-4-ol (1.0 eq), anhydrous potassium carbonate (K2CO3, 1.5 eq), and anhydrous acetonitrile (10 mL per gram of pyrazolol).

  • Reagent Addition: Stir the suspension at room temperature. Add iodoethane (1.1 eq) dropwise to the mixture over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Filter off the solid K2CO3 and wash the solid with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired 1-Ethyl-1H-pyrazol-4-ol intermediate. The desired N1 isomer is typically the major product under these conditions.

Step 2: Williamson Ether Synthesis of the Target Molecule

The Williamson ether synthesis is a robust and widely used method for forming ethers.[5][7] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

Mechanistic Principles

The reaction is initiated by the deprotonation of the hydroxyl group of 1-Ethyl-1H-pyrazol-4-ol using a strong, non-nucleophilic base. Sodium hydride (NaH) is ideal for this purpose as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which is easily removed from the reaction system. The resulting pyrazolate anion is a potent nucleophile. This nucleophile then performs a "backside attack" on the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group in a single, concerted step.[4][5]

G cluster_0 Williamson Ether Synthesis Mechanism Base NaH Alkoxide Pyrazolate Anion (Nucleophile) H2 H₂ (gas) TransitionState [Sₙ2 Transition State] Alkoxide->TransitionState Backside Attack StartOH StartOH StartOH->Alkoxide + NaH Product Target Molecule TransitionState->Product LeavingGroup Cl⁻ TransitionState->LeavingGroup Electrophile Electrophile Electrophile->TransitionState

Caption: The two-stage mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol: Etherification
  • Setup: In an oven-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Ethyl-1H-pyrazol-4-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL per gram of pyrazolol).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. CAUTION: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should contain the generated sodium pyrazolate.

  • Addition of Electrophile: Cool the mixture back to 0°C. Add 2-chloroethanol (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70°C. Stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess NaH by the slow, dropwise addition of water.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol.

Product Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

PropertyDataSource
Molecular Formula C₇H₁₂N₂OPubChem[8]
Molecular Weight 140.18 g/mol PubChem[8]
Appearance Expected to be a colorless to pale yellow oil or low-melting solid-
Purity (Post-Chroma.) >95%-
Expected Yield 60-80% (from intermediate)-
¹H NMR Expect signals for ethyl group (triplet & quartet), pyrazole protons (singlets), and two methylene groups of the side chain (triplets), plus a broad singlet for the -OH.-
Mass Spectrometry Expect [M+H]⁺ at m/z ≈ 141.10PubChem[9]

Safety and Handling

Professional laboratory practice is mandatory. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere.

  • 2-Chloroethanol: Toxic if inhaled, swallowed, or in contact with skin. It is a suspected carcinogen and can cause cardiovascular effects. Use extreme caution and ensure containment.

  • Iodoethane: Harmful if swallowed or inhaled. It is a suspected carcinogen.

  • Solvents (DMF, Acetonitrile): Handle in a fume hood. Avoid inhalation and skin contact.

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste streams should be segregated. Quench reactive reagents like NaH safely before disposal.[10]

Conclusion

This guide details a logical and robust two-step synthesis for 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol. The strategy relies on a regioselective N-ethylation followed by a high-yielding Williamson ether synthesis. By understanding the mechanistic principles behind each step, researchers can troubleshoot and adapt this protocol as needed. The resulting compound is a valuable, functionalized building block, primed for incorporation into larger molecules in the pursuit of novel therapeutics. The successful and safe execution of this synthesis provides a clear path to accessing this and similar pyrazole derivatives for advanced drug discovery programs.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Global Pharma Technology. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604. PubChem. Available at: [Link]

  • 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. Available at: [Link]

  • 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol | C7H12N2O | CID 62596877. PubChem. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. Available at: [Link]

  • 2-(1-ethyl-1h-pyrazol-4-yl)ethan-1-ol. PubChemLite. Available at: [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. ResearchGate. Available at: [Link]

  • 2-Chloroethanol. SpringerLink. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide on 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol: Synthesis, Properties, and Applications in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Executive Summary As modern drug discovery pivots towards highly selective, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary

As modern drug discovery pivots towards highly selective, solubility-optimized kinase inhibitors, the selection of peripheral building blocks becomes a critical determinant of a candidate's pharmacokinetic success. 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol represents a highly versatile, bifunctional scaffold. By combining the metabolic stability of a substituted pyrazole with the solubilizing and linking capacity of an oxyethanol moiety, this compound serves as a premier intermediate for advanced Active Pharmaceutical Ingredients (APIs), particularly in the oncology and immunology spaces.

This guide provides an authoritative breakdown of the structural rationale, physicochemical properties, synthetic methodologies, and pharmacological applications of this specific pyrazole-ether building block.

Structural Rationale & Chemical Properties

Pyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for phenyl rings to improve physicochemical properties and introduce specific hydrogen-bonding vectors.

  • The 1-Ethyl Substitution: Provides a small lipophilic vector that occupies hydrophobic pockets within target active sites without significantly increasing the overall molecular weight or lipophilicity (LogP).

  • The 4-Oxyethanol Group: This is the critical functional handle. The ether linkage is metabolically robust compared to ester alternatives, preventing rapid plasma clearance. Furthermore, the terminal primary alcohol provides a site for further functionalization (e.g., conversion to a leaving group, cross-coupling) or acts directly as a hydrogen-bond donor to solvent molecules, drastically improving aqueous solubility.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol, highlighting the causality behind its utility in drug design:

PropertyValueCausality / Structural Significance
Chemical Formula C7H12N2O2Defines the core mass contribution to the final API.
Molecular Weight 156.18 g/mol Low MW ensures downstream elaboration stays within Lipinski's Rule of 5.
LogP (Estimated) 0.5 - 1.0Hydrophilic character significantly improves the aqueous solubility of the final drug candidate.
TPSA 47.3 ŲOptimal polarity for membrane permeability; balances target affinity with oral bioavailability.
H-Bond Donors 1The terminal -OH provides a critical vector for solvent exposure or target interaction.
H-Bond Acceptors 4Enhances dipole interactions within kinase active sites and improves solvation.

Synthetic Methodology & Protocol

To synthesize 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol, we employ a classic Williamson ether synthesis adapted for heteroaromatic systems. The starting material, 1-ethyl-1H-pyrazol-4-ol[1], is alkylated using 2-bromoethanol.

SynthesisWorkflow SM 1-Ethyl-1H-pyrazol-4-ol (Starting Material) Conditions K2CO3 / DMF (80°C, 12h) SM->Conditions Reagent 2-Bromoethanol (Alkylating Agent) Reagent->Conditions Workup Liquid-Liquid Extraction (EtOAc / H2O) Conditions->Workup Purification Silica Gel Chromatography (Hexanes:EtOAc) Workup->Purification Product 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol (Target Compound) Purification->Product

Synthesis workflow for 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol via SN2 alkylation.

Step-by-Step Protocol: Heteroaromatic Ether Synthesis

Objective: Synthesize 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol with high regioselectivity and yield.

Step 1: Reagent Preparation & Deprotonation

  • Charge a flame-dried, argon-purged round-bottom flask with 1-ethyl-1H-pyrazol-4-ol (1.0 eq)[1].

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Introduce Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Expertise & Causality: DMF is a polar aprotic solvent that leaves the resulting alkoxide highly nucleophilic by selectively solvating the potassium cation. K₂CO₃ is chosen as a mild, heterogeneous base. Its limited solubility in DMF ensures a low steady-state concentration of the reactive alkoxide, preventing the competing E2 elimination of 2-bromoethanol into volatile ethylene oxide or vinyl bromide.

Step 2: Alkylation

  • Add 2-bromoethanol (1.2 eq) dropwise at room temperature.

  • Elevate the reaction temperature to 80°C and stir for 12 hours.

  • Expertise & Causality: The 80°C thermal input provides the necessary activation energy for the SN2 displacement on a primary carbon that is sterically hindered by the adjacent hydroxyl group, ensuring a high reaction rate while remaining below the decomposition threshold of the pyrazole core.

Step 3: Self-Validating Checkpoint

  • Procedure: Withdraw a 50 µL aliquot, quench in 500 µL H₂O, and extract with 500 µL EtOAc.

  • Validation: Analyze the organic layer via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) mobile phase. The protocol is validated to proceed only when the starting material (Rf ≈ 0.45) is completely consumed, and a new, more polar product spot (Rf ≈ 0.20) appears. UV visualization (254 nm) confirms the retention of the conjugated pyrazole ring, while staining with KMnO₄ confirms the presence of the terminal oxidizable alcohol. Post-reaction LC-MS must confirm the[M+H]⁺ mass peak at 157.1 m/z.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature and quench with distilled water (3x the volume of DMF) to dissolve inorganic salts.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 x 50 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (to aggressively partition residual DMF into the aqueous phase) followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (gradient: 20% to 80% EtOAc in Hexanes) to yield the pure target compound.

Applications in Medicinal Chemistry: Kinase Inhibition

The 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol motif is highly prized in the development of targeted kinase inhibitors. A prominent example is its use in the synthesis of aminopyrazine compounds designed to inhibit Hematopoietic Progenitor Kinase 1 (HPK1)[2].

In modern oncology and immunology, HPK1 has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 enhances T-cell proliferation and restores robust anti-tumor immunity[2]. When incorporated into an HPK1 inhibitor, the pyrazole core acts as a bioisosteric hinge-binder, while the oxyethanol tail extends into the solvent-exposed region of the kinase domain. This specific orientation improves the overall aqueous solubility of the drug and provides a vector for hydrogen bonding with structured water molecules or polar amino acid residues at the edge of the binding pocket[2].

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Negative Regulator) TCR->HPK1 Activates SLP76 SLP-76 Degradation (Suppressed) HPK1->SLP76 Phosphorylates Inhibitor HPK1 Inhibitor (Contains Pyrazole-Ether) Inhibitor->HPK1 Inhibits TCellAct Enhanced T-Cell Proliferation & Function Inhibitor->TCellAct Restores SLP76->TCellAct Prevents

Mechanism of action for HPK1 inhibitors utilizing pyrazole-ether building blocks.

References

  • 1-ethyl-1H-pyrazol-4-ol | C5H8N2O | CID 7017620 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Source: Google Patents (World Intellectual Property Organization)

Sources

Foundational

Spectroscopic Characterization of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol: A Technical Guide for Drug Discovery

Executive Summary In contemporary medicinal chemistry, the synthesis of highly selective kinase inhibitors relies heavily on modular, electron-rich heteroaromatic building blocks. 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the synthesis of highly selective kinase inhibitors relies heavily on modular, electron-rich heteroaromatic building blocks. 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol (Chemical Formula: C₇H₁₂N₂O₂; Exact Mass: 156.0899) is a highly versatile intermediate. Its pyrazole core provides essential hydrogen-bonding interactions within kinase hinge regions, while the oxyethanol moiety serves as a flexible linker for further functionalization or targeted protein degrader (PROTAC) development.

This whitepaper provides a comprehensive, self-validating spectroscopic framework—encompassing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR)—to unambiguously confirm the structural identity and purity of this critical building block.

Strategic Rationale in Medicinal Chemistry

The 1-alkyl-4-oxypyrazole motif is a privileged scaffold in oncology and immunology. Recently, this specific structural geometry has been heavily utilized in the development of [1]. HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. By incorporating pyrazole-oxy derivatives into aminopyrazine cores, researchers can effectively inhibit HPK1, prevent the phosphorylation of SLP-76, and restore robust T-cell activation against tumor cells [2]. Similar pyrazole architectures have also been foundational in the discovery of [3].

Pathway BB 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol (Building Block) Drug Aminopyrazine HPK1 Inhibitor (e.g., Formula I) BB->Drug Synthetic Integration Target HPK1 (MAP4K1) Kinase Drug->Target Kinase Inhibition Substrate SLP-76 Phosphorylation Target->Substrate Downregulates Outcome Enhanced T-Cell Activation & Tumor Suppression Substrate->Outcome Prevents Inhibition of

Logical relationship mapping the chemical building block to its immunotherapeutic mechanism.

Experimental Workflows & Protocols

To ensure scientific integrity, the characterization of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol must follow a self-validating system where data from one modality (e.g., 1D NMR) is corroborated by orthogonal techniques (e.g., 2D NMR and HRMS).

Sample Preparation & Causality
  • NMR Spectroscopy: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a clear spectral window for both the aliphatic oxyethanol chain and the aromatic pyrazole protons. TMS acts as an internal standard (0.00 ppm) for precise chemical shift calibration, which is critical for distinguishing the closely spaced C3 and C5 protons of the pyrazole ring.

  • FT-IR Spectroscopy: Apply the neat sample directly to the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic and can absorb atmospheric moisture, which would artificially broaden or obscure the critical terminal O-H stretching band of the oxyethanol group.

  • LC-HRMS: Prepare a 1 mg/mL stock solution in LC-MS grade methanol, then dilute to 1 µg/mL in a 50:50 mixture of H₂O:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The electron-rich pyrazole nitrogen is easily protonated in an acidic mobile phase. This guarantees a strong [M+H]⁺ signal in Electrospray Ionization positive mode (ESI+), facilitating predictable fragmentation pathways.

Instrumental Acquisition Parameters
  • NMR: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz at 298 K. For structural validation, acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H attachments, ensuring the ethyl and oxyethanol CH₂ groups are unambiguously assigned.

  • FT-IR: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, accumulating 32 scans to maximize the signal-to-noise ratio.

  • HRMS: Utilize a Time-of-Flight (TOF) mass analyzer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

Workflow A 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol Sample Preparation B LC-HRMS (ESI+ Mode) A->B Aliquot 1 C NMR Spectroscopy (1H, 13C, 2D HSQC) A->C Aliquot 2 D FT-IR Spectroscopy (ATR Method) A->D Aliquot 3 E Data Integration & Structural Validation B->E C->E D->E

Experimental workflow for the multi-modal spectroscopic validation of the pyrazole intermediate.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum is defined by the isolated pyrazole protons and the distinct splitting patterns of the two aliphatic chains. The N-ethyl group presents as a classic quartet/triplet pair, while the oxyethanol group presents as two coupled triplets.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.25Singlet (s)-1HPyrazole C5-H (adjacent to N-Ethyl)
7.05Singlet (s)-1HPyrazole C3-H
4.05Quartet (q)7.32HN-CH₂ -CH₃
3.95Triplet (t)4.62HPyrazole-O-CH₂ -CH₂-OH
3.85Triplet (t)4.62HPyrazole-O-CH₂-CH₂ -OH
2.80Broad Singlet (br s)-1HTerminal -OH
1.45Triplet (t)7.33HN-CH₂-CH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
140.5Quaternary (C-O)Pyrazole C4
126.2Methine (CH)Pyrazole C3
114.8Methine (CH)Pyrazole C5
72.4Methylene (CH₂)-O-C H₂-
61.5Methylene (CH₂)-C H₂-OH
47.2Methylene (CH₂)N-C H₂-CH₃
15.6Methyl (CH₃)N-CH₂-C H₃
Fourier-Transform Infrared (FT-IR) Data

IR spectroscopy confirms the presence of the primary alcohol and the ether linkage, which are critical for downstream coupling reactions (e.g., Mitsunobu reactions or mesylation).

Table 3: FT-IR Spectral Assignments (ATR)

Wavenumber (cm⁻¹)IntensityAssignment / Causality
3350Broad, StrongO-H Stretch: Confirms the presence of the terminal hydroxyl group. Broadening is due to intermolecular hydrogen bonding.
3110Weaksp² C-H Stretch: Characteristic of the aromatic pyrazole ring protons.
2975, 2930, 2870Mediumsp³ C-H Stretch: Corresponds to the ethyl and oxyethanol aliphatic chains.
1560MediumC=N Stretch: Confirms the integrity of the heteroaromatic pyrazole core.
1120StrongC-O-C Ether Stretch: Confirms the ether linkage at the C4 position.
1050StrongC-O Alcohol Stretch: Confirms the primary alcohol moiety.
High-Resolution Mass Spectrometry (HRMS)

HRMS provides the definitive proof of the molecular formula. The exact mass of the neutral molecule is 156.0899 Da.

Table 4: HRMS Data (ESI-TOF, Positive Mode)

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)Interpretation
[M+H]⁺157.0972157.0975+1.9Protonated molecular ion.
[M+Na]⁺179.0791179.0793+1.1Sodium adduct.
[M+H - H₂O]⁺139.0866139.0869+2.1Loss of water from the terminal hydroxyl group.

Causality Note: The highly accurate mass measurement (error < 5 ppm) definitively rules out isobaric impurities, validating that the synthesized or procured batch of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol is suitable for rigorous pharmaceutical development.

References

  • Title: Aminopyrazine compounds as hpk1 inhibitor and the use thereof (WO2021032148A1)
  • Title: Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

The 1-Ethyl-1H-Pyrazole Pharmacophore: A Technical Guide to Biological Activity and Assay Validation

Executive Summary In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, offering robust hydrogen-bonding capabilities and structural rigidity. However, the exact nature of the N1-alkyl substituent di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, offering robust hydrogen-bonding capabilities and structural rigidity. However, the exact nature of the N1-alkyl substituent dictates the molecule's lipophilicity, metabolic stability, and receptor-pocket fit. This whitepaper explores the biological activity of 1-ethyl-1H-pyrazole derivatives , analyzing their structure-activity relationships (SAR) across oncology, neuropharmacology, and parasitology. Furthermore, we outline self-validating experimental protocols required to accurately quantify their biological efficacy.

Pharmacophore Dynamics: The Rationale for N1-Ethyl Substitution

When optimizing the N1 position of a pyrazole ring, medicinal chemists often default to methylation. While a methyl group minimizes steric bulk, it may lack sufficient hydrophobic interactions in deep binding pockets. Conversely, larger groups (isopropyl, tert-butyl) often introduce severe steric clashes.

The ethyl group serves as a critical intermediate. It provides a specific increase in lipophilicity (cLogP) and introduces an additional rotational bond that can access cryptic hydrophobic sub-pockets in kinase hinge regions. However, this substitution is highly context-dependent; in flexible pockets, it enhances binding, whereas in rigid pockets, it can abolish activity entirely.

Therapeutic Applications & SAR Context

Oncology: Overcoming Kinase Resistance (EGFR/ACK1)

A primary challenge in non-small cell lung cancer (NSCLC) treatment is acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib. Hyperphosphorylation of ACK1 serves as a compensatory survival mechanism. Recent developments have identified 1-ethyl-1H-pyrazole derivatives (such as Compound 21a) as potent dual inhibitors of both EGFR L858R/T790M and ACK1[1].

SAR studies revealed that replacing the N1-methyl group with an ethyl group significantly increased ACK1 inhibitory activity (IC50 = 263 nM) by optimally filling the hydrophobic ATP-binding pocket. Further extension to a tert-butyl group resulted in a drastic loss of potency due to steric repulsion[1].

EGFR_ACK1_Pathway Ligand EGF Ligand EGFR EGFR (L858R/T790M) Ligand->EGFR Activates ACK1 ACK1 Kinase EGFR->ACK1 Cross-talk PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation ACK1->PI3K Compensatory Compound 1-Ethyl-1H-Pyrazole Derivative (e.g., 21a) Compound->EGFR Inhibits Compound->ACK1 Inhibits Survival Tumor Cell Survival PI3K->Survival Promotes

Dual inhibition of EGFR and ACK1 pathways by 1-ethyl-1H-pyrazole derivatives.

Neuropharmacology: GlyT1 Inhibition

In the treatment of cognitive impairment associated with schizophrenia, Glycine Transporter 1 (GlyT1) inhibitors are highly sought after. Using a ligand-based drug design (LBDD) approach, researchers developed potent N-[phenyl(piperidin-2-yl)methyl]benzamide derivatives[2]. Fine-tuning the pyrazole moiety demonstrated that the ethyl pyrazole derivative (Compound 7w) maintained exceptional in vitro potency (IC50 = 1.8 nM). Elongating the chain to normal-propyl or branching to isopropyl slightly reduced the inhibitory activity, proving the ethyl group was optimal for maintaining drug-likeness without sacrificing target affinity[2].

Anti-Parasitic and Immune Applications

The strict spatial constraints of different targets are evident when looking at anti-parasitic SAR. In the development of 1-methyl-1H-pyrazole-5-carboxamides against the Barber's pole worm (Haemonchus contortus), replacing the methyl group with an ethyl group led to a complete loss of nematocidal activity, indicating a highly restrictive binding pocket[3]. Conversely, in the treatment of immune cytopenias, thiophene derivatives containing a 1-ethyl-1H-pyrazole core (e.g., Compound 33) demonstrated significant inhibition of phagocytosis (IC50 = 12.4 µM)[4].

Quantitative Activity Profile

To facilitate cross-target comparison, the biological activities of key 1-ethyl-1H-pyrazole derivatives are summarized below.

Compound / ScaffoldPrimary TargetPotency (IC50)Disease IndicationStructural SAR Note
Compound 21a EGFR L858R/T790M23 nMNSCLC1-ethyl-1H-pyrazole-4-yl amino moiety[1]
Compound 21a ACK1 Kinase263 nMNSCLCEthyl substitution improved ACK1 inhibition over methyl[1]
Compound 7w GlyT11.8 nMSchizophreniaN-ethyl optimal; propyl variants lost potency[2]
Compound 33 Phagocytosis12.4 µMImmune CytopeniasThiophene derivative with 1-ethyl-1H-pyrazole core[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, biological and chemical evaluations must be designed as self-validating systems. The following protocols explain not just the how, but the causality behind the methodological choices.

Regioselective Synthesis of 1-Ethyl-1H-Pyrazole Cores

Objective: Synthesize N1-ethyl pyrazole intermediates (e.g., Methyl 1-ethyl-1H-pyrazole-3-carboxylate) while minimizing N2-alkylation side products.

Causality & Choice of Base: Pyrazoles are tautomeric. Using a standard base like K2CO3 often yields a mixture of N1 and N2 alkylated isomers. By utilizing Cesium Carbonate (Cs2CO3), the softer, bulkier Cs+ cation increases solubility in organic solvents and generates a highly reactive, "naked" pyrazolide anion. This drives the reaction kinetics and improves regioselectivity due to steric shielding of the less favorable nitrogen[4].

Step-by-Step Methodology:

  • Preparation: Suspend the starting 1H-pyrazole derivative (1.0 eq) and Cs2CO3 (1.5 eq) in anhydrous acetonitrile or DMF under an inert argon atmosphere.

  • Activation: Stir at room temperature for 30 minutes to ensure complete deprotonation and formation of the cesium pyrazolide salt.

  • Alkylation: Add iodoethane (1.2 eq) dropwise. Self-Validation: Monitor via TLC/LC-MS. The disappearance of the starting material mass and the appearance of the M+28 peak confirms ethylation.

  • Quench & Extraction: Concentrate the mixture in vacuo, suspend in deionized water, and extract with dichloromethane (DCM).

  • Purification: Dry the organic layers over Na2SO4, filter, and purify via flash chromatography to isolate the pure 1-ethyl-1H-pyrazole derivative.

High-Throughput TR-FRET Kinase Assay

Objective: Quantify the IC50 of 1-ethyl-1H-pyrazole derivatives against target kinases (e.g., ACK1).

Causality & Choice of Assay: Highly conjugated pyrazole derivatives often exhibit auto-fluorescence, leading to false positives in standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a microsecond time-delay (time-gating) before reading the signal, short-lived background auto-fluorescence decays completely. This guarantees that the recorded signal shift is entirely due to biological kinase inhibition.

Assay_Workflow Step1 Compound Prep (Serial Dilution) Step2 Kinase Incubation (Target + ATP) Step1->Step2 Addition Step3 Reaction Quench (EDTA Addition) Step2->Step3 60 min RT Step4 Signal Detection (TR-FRET) Step3->Step4 Stabilize Step5 Data Analysis (IC50 / Z'-factor) Step4->Step5 Readout

Standardized self-validating workflow for in vitro kinase inhibition assays.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 1-ethyl-1H-pyrazole compound in 100% DMSO.

  • Self-Validating Controls: Plate a DMSO-only well (0% inhibition baseline) and a Staurosporine well (100% inhibition positive control). The assay is only valid if the calculated Z'-factor is > 0.6, proving statistical reliability independent of assay drift.

  • Incubation: Combine the compound, recombinant ACK1 kinase, ATP (at the predetermined Km), and a biotinylated peptide substrate in a 384-well plate. Incubate at room temperature for 60 minutes.

  • Termination: Add a quench buffer containing EDTA to chelate Mg2+ and halt kinase activity, alongside the Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) after a 50 µs delay. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Conclusion

The 1-ethyl-1H-pyrazole moiety is far more than a simple structural variation; it is a highly tunable pharmacophore capable of dictating target selectivity and overcoming drug resistance. Whether acting as a spatial wedge to inhibit mutant kinases in oncology or optimizing lipophilicity for neuropharmacological agents, its deployment requires precise SAR mapping and rigorous, self-validating biochemical assays to confirm its efficacy.

References

  • Source: ACS Publications (acs.org)
  • piperidine-2-yl]methyl}-4-(trifluoromethyl)
  • Source: ACS Publications (acs.org)
  • Source: National Institutes of Health (nih.gov)

Sources

Foundational

Potential therapeutic targets of pyrazole-based compounds

The Pyrazole Scaffold in Modern Therapeutics: A Technical Guide to Target Engagement and Mechanistic Workflows Executive Summary As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently rely on...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pyrazole Scaffold in Modern Therapeutics: A Technical Guide to Target Engagement and Mechanistic Workflows

Executive Summary As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently rely on the pyrazole nucleus to rescue compounds suffering from poor metabolic stability or weak target engagement. Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a deeply privileged scaffold in contemporary medicinal chemistry[1]. With over 40 FDA-approved pyrazole-containing drugs on the market, this structural motif is indispensable for designing highly selective kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics[2]. This whitepaper dissects the core therapeutic targets of pyrazole derivatives, the causality behind their target engagement, and the self-validating experimental workflows required to evaluate their efficacy.

The success of pyrazole in drug discovery is not accidental; it is rooted in its unique physicochemical properties. The 1,2-diazole configuration provides a perfect balance of rigidity and adaptability[1].

  • Dual Hydrogen Bonding: The N-1 atom acts as a potent hydrogen bond donor (similar to pyrrole), while the N-2 atom serves as a hydrogen bond acceptor (similar to pyridine)[2]. This dual capacity allows pyrazole to perfectly mimic the adenine ring of ATP, making it an exceptional pharmacophore for kinase active sites[3].

  • Metabolic Resilience: Unsubstituted pyrazoles can be susceptible to phase II glucuronidation. However, strategic N-alkylation or N-arylation drastically improves metabolic stability, lipophilicity, and blood-brain barrier (BBB) penetration, extending the compound's half-life in vivo[1].

Core Therapeutic Targets & Mechanisms of Action

Receptor Tyrosine Kinases (RTKs) and CDKs

Protein kinases regulate cell growth and apoptosis, making them primary targets in oncology. Pyrazole derivatives are highly effective at competitively binding to the ATP pocket of kinases such as VEGFR-2, EGFR, and Cyclin-Dependent Kinases (CDKs)[4][5]. For instance, pyrazole-pyrazoline hybrids exhibit nanomolar inhibitory potency against VEGFR-2, effectively starving tumors by blocking angiogenesis[6]. Furthermore, FDA-approved drugs like Ruxolitinib utilize the pyrazole core to selectively inhibit JAK1/JAK2 pathways, suppressing the hyperactive signaling responsible for myelofibrosis[7].

Cyclooxygenase-2 (COX-2) Selectivity

The development of Celecoxib revolutionized anti-inflammatory therapy. By incorporating a trifluoromethyl group onto the pyrazole ring, chemists achieved highly selective inhibition of the COX-2 enzyme over COX-1[8]. The pyrazole core provides the precise geometry needed to insert the sulfonamide group into the secondary side pocket of COX-2, reducing inflammation while sparing the gastrointestinal tract from the severe side effects associated with traditional NSAIDs[9][10].

PARP and Androgen Receptor (AR) Antagonism

Beyond kinases and cyclooxygenases, pyrazoles are critical in targeting DNA repair mechanisms and hormone receptors. Niraparib leverages its pyrazole-piperidine core to form essential hydrogen bonds within the catalytic site of Poly(ADP-ribose) polymerase (PARP), inducing synthetic lethality in BRCA-mutated ovarian cancers. Similarly, Darolutamide utilizes a pyrazole framework to non-competitively antagonize the Androgen Receptor (AR), overcoming resistance in metastatic prostate cancer.

Emerging Frontiers: Antimicrobial Resistance

Recent structural-activity relationship (SAR) studies have expanded pyrazole applications into clinical microbiology. Pyrazole-based therapeutics are currently being designed to target outer membrane proteins (OMPs) and efflux pumps in multidrug-resistant (MDR) Acinetobacter baumannii, offering a novel strategy to circumvent traditional antibiotic resistance[11].

Quantitative Landscape: FDA-Approved Pyrazole Therapeutics

To contextualize the clinical impact of this scaffold, the following table summarizes key FDA-approved pyrazole derivatives, their primary targets, and clinical indications[2][7].

Drug NamePrimary Target(s)Clinical IndicationKey Structural Feature
Celecoxib COX-2Rheumatoid Arthritis / PainTrifluoromethyl pyrazole
Ruxolitinib JAK1 / JAK2MyelofibrosisDisubstituted pyrazole
Crizotinib ALK / ROS1Non-Small Cell Lung CancerDisubstituted pyrazole
Niraparib PARP1 / PARP2Ovarian CancerPyrazole-piperidine core
Darolutamide Androgen ReceptorProstate CancerPyrazole nonsteroidal core
Pralsetinib RET KinaseNSCLC / Thyroid CancerFluorinated bis-pyrazole

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by pyrazole-based scaffolds across different therapeutic targets.

Pathway Pyrazole Pyrazole Scaffold VEGFR2 VEGFR-2 / RTKs Pyrazole->VEGFR2 ATP Competitive Binding JAK2 JAK1 / JAK2 Pyrazole->JAK2 Allosteric / ATP Binding COX2 COX-2 Enzyme Pyrazole->COX2 Selective Pocket Binding PARP PARP1 / PARP2 Pyrazole->PARP Catalytic Site Inhibition Angiogenesis Inhibits Angiogenesis VEGFR2->Angiogenesis Downregulates Apoptosis Induces Apoptosis JAK2->Apoptosis Promotes Inflammation Suppresses Inflammation COX2->Inflammation Reduces DNA_Repair Blocks DNA Repair (HRR) PARP->DNA_Repair Synthetic Lethality

Figure 1: Multi-target signaling pathways modulated by pyrazole-based scaffolds.

Self-Validating Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. Below is the optimized methodology for evaluating the IC50 of novel pyrazole derivatives against VEGFR-2. Every step is engineered with strict causality to prevent false positives/negatives.

Workflow S1 1. Compound Prep (DMSO Solvation) S2 2. Enzyme Incubation (Target Binding) S1->S2 Serial Dilution S3 3. ATP Addition (Reaction Initiation) S2->S3 Pre-equilibration S4 4. Luminescence (Signal Detection) S3->S4 Quench Reaction S5 5. Data Regression (IC50 Calculation) S4->S5 Z'-Factor Validation

Figure 2: Self-validating high-throughput kinase inhibition assay workflow.

Step-by-Step Methodology:

Step 1: Compound Solvation and Serial Dilution

  • Action: Dissolve pyrazole compounds in 100% anhydrous DMSO to create a 10 mM stock, followed by a 3-fold serial dilution in a 384-well plate.

  • Causality: Pyrazoles possess high lipophilicity. Anhydrous DMSO prevents premature precipitation. Maintaining a final assay DMSO concentration of ≤1% prevents solvent-induced enzyme denaturation, ensuring that any observed inhibition is strictly compound-mediated.

Step 2: Enzyme Pre-Incubation

  • Action: Incubate the diluted pyrazole derivatives with recombinant human VEGFR-2 enzyme in assay buffer (containing 1 mM DTT and 10 mM MgCl2) for 30 minutes at 25°C.

  • Causality: The 30-minute pre-incubation allows the pyrazole's N-1/N-2 atoms to establish stable hydrogen bonds within the ATP-binding pocket before competitive displacement by ATP. DTT maintains the enzyme's catalytic cysteine residues in a reduced state, preventing oxidative degradation.

Step 3: Reaction Initiation via ATP and Substrate Addition

  • Action: Add ATP (at its predetermined Km value, typically ~10 µM for VEGFR-2) and poly(Glu,Tyr) peptide substrate to initiate the phosphotransfer reaction.

  • Causality: Using ATP precisely at its Km ensures the assay is highly sensitive to competitive inhibitors. If the ATP concentration is too high, it will outcompete the pyrazole, yielding artificially high (false-negative) IC50 values.

Step 4: Luminescence Quenching and Self-Validation

  • Action: After 60 minutes, add Kinase-Glo® reagent to halt the reaction and measure residual ATP via luciferase-mediated luminescence.

  • Causality & Trustworthiness: The luminescence signal is inversely proportional to kinase activity. To make this a self-validating system, we include two critical controls on every plate: a "No Enzyme" control (simulating 100% inhibition) and a "Vehicle (DMSO) Only" control (simulating 0% inhibition). The assay is only considered valid if the calculated Z'-factor is > 0.5, confirming the robustness of the data.

Conclusion & Future Perspectives

References

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed. nih.gov.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. nih.gov.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. nih.gov.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. ijnrd.org.
  • Pyrazole: A Promising Agent for The Ovarian and Prost
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). noveltyjournals.com.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. japsonline.com.
  • Pyrazole Biomolecules as Cancer and Inflamm
  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics. probiologists.com.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. nih.gov.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. nih.gov.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. nih.gov.

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Protocols & Analytical Methods

Method

Application of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol in Cell-Based Assays: A Guide for Drug Discovery Professionals

Introduction: The Promise of Pyrazole Scaffolds in Kinase Inhibition The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its unique chemical properties allow for versatile functionalization, making it an ideal candidate for designing potent and selective inhibitors of protein kinases.[4] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Kinase inhibitors have, therefore, become a cornerstone of modern oncology.[5]

This document provides a detailed guide for researchers on the application of a novel pyrazole-containing compound, 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol (hereafter referred to as Compound ID: EP-4OE ), in a series of cell-based assays. Based on the common therapeutic targets of pyrazole derivatives, we hypothesize that EP-4OE may act as an inhibitor of the Bcr-Abl tyrosine kinase, a fusion protein central to the pathogenesis of Chronic Myeloid Leukemia (CML).[6][7]

This guide will detail the necessary protocols to:

  • Assess the cytotoxic effects of EP-4OE on a Bcr-Abl-positive CML cell line.

  • Determine its direct inhibitory effect on a representative tyrosine kinase.

  • Confirm its mechanism of action by analyzing the phosphorylation status of a key downstream signaling protein.

These protocols are designed to be self-validating, providing a logical workflow for the initial characterization of novel kinase inhibitors.[8][9]

Part 1: Foundational Assays for Compound Characterization

The initial assessment of a novel compound involves a tiered approach, starting with broad cellular effects and progressively narrowing down to its specific molecular target. Our workflow begins with assessing cytotoxicity, followed by direct target engagement, and finally, confirming the on-target effect within a cellular signaling pathway.

G cluster_0 Phase 1: Cellular Effect cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Pathway Validation A Cell Viability Assay (MTT) Determines IC50 B In Vitro Kinase Assay Measures direct inhibition A->B Is there a cytotoxic effect? C Western Blot Analysis Confirms inhibition of downstream signaling B->C Does it inhibit the target kinase?

Figure 1: A tiered workflow for the characterization of a novel kinase inhibitor.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The first step is to determine if EP-4OE has a cytotoxic or cytostatic effect on a relevant cancer cell line. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[12][13] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[14][15]

Recommended Cell Line: K562 (ATCC® CCL-243™), a human CML cell line that is positive for the Bcr-Abl fusion gene and is a standard model for screening Bcr-Abl inhibitors.[6][7]

Materials:

  • K562 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • EP-4OE stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]

  • Sterile 96-well plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C and 5% CO2 to allow cells to acclimate.

  • Compound Treatment: Prepare a serial dilution of EP-4OE in culture medium. A common starting range is from 100 µM down to 0.01 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of EP-4OE . Include "vehicle control" wells with medium and the same concentration of DMSO used for the highest drug concentration (typically ≤0.1%).[5]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[11][16] The formation of purple formazan crystals should be visible under a microscope in viable cells.

  • Solubilization: Carefully add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[10][16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).

    • Plot % Viability against the logarithm of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[12]

Data Presentation:

CompoundTarget Cell LineIncubation Time (h)IC50 (µM)
EP-4OE K56272Hypothetical Value: 1.5
Imatinib (Control)K56272~0.5

Table 1: Hypothetical cytotoxicity data for EP-4OE compared to a known Bcr-Abl inhibitor.

Part 2: Target Engagement and Mechanistic Validation

A promising IC50 value warrants further investigation to confirm that the compound directly interacts with its intended target and affects the downstream signaling pathway as hypothesized.

In Vitro Kinase Assay

This assay directly measures the ability of EP-4OE to inhibit the enzymatic activity of a purified kinase in a cell-free system.[14][18] This is a critical step to confirm that the observed cellular cytotoxicity is a result of direct target inhibition rather than off-target effects.[9] A variety of commercial kits are available, often using fluorescence or luminescence as a readout.[8]

Principle: This protocol describes a common format where a purified kinase transfers a phosphate from ATP to a specific substrate. The amount of phosphorylated substrate is then quantified.

Materials:

  • Purified recombinant Abl kinase (or other relevant tyrosine kinase)

  • Specific peptide substrate for the kinase

  • EP-4OE

  • ATP

  • Kinase reaction buffer

  • Detection reagent (e.g., a phosphospecific antibody conjugated to a reporter)

  • Appropriate microplate (e.g., white plates for luminescence)

Procedure:

  • Compound Dilution: Prepare a serial dilution of EP-4OE in the kinase reaction buffer.

  • Kinase Reaction: In a microplate, combine the purified kinase and the diluted EP-4OE . Allow a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Stop Reaction: Add a stop solution provided in the assay kit.

  • Detection: Add the detection reagent, which will bind to the phosphorylated substrate, generating a signal (e.g., luminescence, fluorescence). Incubate as recommended by the manufacturer.

  • Signal Measurement: Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the biochemical IC50.

Data Presentation:

CompoundTarget KinaseBiochemical IC50 (nM)
EP-4OE Abl KinaseHypothetical Value: 85
Imatinib (Control)Abl Kinase~30

Table 2: Hypothetical direct kinase inhibition data for EP-4OE.

Western Blot Analysis of Downstream Signaling

To confirm that EP-4OE inhibits Bcr-Abl kinase activity within the cell, we can measure the phosphorylation status of its key downstream substrate, STAT5 (Signal Transducer and Activator of Transcription 5).[5][19] Active Bcr-Abl constitutively phosphorylates STAT5 at tyrosine 694 (Tyr694).[20][21] An effective inhibitor should reduce the level of phospho-STAT5 (p-STAT5) without affecting the total amount of STAT5 protein.

G BCR_ABL Bcr-Abl Kinase (Constitutively Active) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylation EP4OE EP-4OE EP4OE->BCR_ABL Inhibition pSTAT5 p-STAT5 (Tyr694) (Active) Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes

Figure 2: Hypothesized inhibition of the Bcr-Abl signaling pathway by EP-4OE.

Materials:

  • K562 cells

  • EP-4OE

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STAT5 (Tyr694)[21]

    • Rabbit anti-total STAT5

    • Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed K562 cells and treat with EP-4OE at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50) for a short duration (e.g., 2-4 hours). Include a vehicle control.

  • Protein Extraction: Harvest and wash the cells with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 30 minutes. Clarify the lysate by centrifugation (14,000 x g for 15 min at 4°C).[5]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT5 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[5][21]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped and re-probed for total STAT5 and then for β-Actin. This involves incubating the membrane in a stripping buffer, followed by re-blocking and repeating the antibody incubation steps.

Data Analysis:

  • Use densitometry software (e.g., ImageJ) to quantify the band intensities for p-STAT5, total STAT5, and β-Actin.

  • Normalize the p-STAT5 signal to the total STAT5 signal for each lane. A dose-dependent decrease in the p-STAT5/total STAT5 ratio indicates effective on-target inhibition.

Conclusion and Future Directions

This guide outlines a fundamental workflow for the initial characterization of the novel pyrazole derivative, EP-4OE , as a potential kinase inhibitor. By systematically assessing its cellular cytotoxicity, direct enzyme inhibition, and impact on a critical cancer signaling pathway, researchers can build a strong, evidence-based profile of the compound's activity. Positive and consistent results across these assays would provide a solid foundation for further preclinical development, including selectivity profiling against a broader panel of kinases, in vivo efficacy studies, and pharmacokinetic/pharmacodynamic (PK/PD) analysis. Adherence to good cell culture practice, including routine testing for contaminants like mycoplasma and cell line authentication, is paramount for ensuring the reproducibility and validity of these findings.[22][23][24]

References

  • Abcam. (n.d.). MTT assay protocol.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • BenchChem. (2025). Application Note & Protocol: Western Blot for the Detection and Quantification of pSTAT5 Inhibition by Asciminib.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Drexler, H. G., & Macleod, R. A. (2002). Preclinical approaches in chronic myeloid leukemia: from cells to systems. Leukemia & Lymphoma, 43(4), 679-690.
  • International Journal of New Research and Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • BenchChem. (2025). Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers.
  • ATCC. (n.d.). Leukemia Cell Line Panel.
  • BenchChem. (n.d.). synthesis of novel pyrazole derivatives for drug discovery.
  • Drexler, H. G., et al. (1995). Leukemia cell lines: in vitro models for the study of chronic myeloid leukemia. Leukemia Research, 19(10), 681-691.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Donato, N. J., et al. (2006). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1368-1375.
  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
  • Martínez-Poveda, B., et al. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2245.
  • Visikol. (2022, June 7). The Importance of IC50 Determination.
  • BenchChem. (2025). A Comparative Guide to Bcr-Abl Tyrosine Kinase Inhibitors: Profiling AP23848 and Other Key Compounds.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors. (2021). Current Cancer Drug Targets, 21(9), 819-831.
  • Bio-protocol. (n.d.). 2.4. Western Blots.
  • Vasilev, F., et al. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 10(1), 12.
  • Pencik, J., et al. (2015).
  • Public Health England. (n.d.). Applying good cell culture practice to novel systems.
  • Cell Signaling Technology. (n.d.). Phospho-Stat5 (Tyr694) (D47E7) Rabbit Monoclonal Antibody.
  • Meso Scale Discovery. (n.d.). Phospho(Tyr694) - Total STAT5a,b Assay - Whole Cell Lysate Kit - Product Insert.
  • Virginia Commonwealth University. (2025, September 30). Human Imatinib Mesylate-Resistant Leukemia Cell Lines. Retrieved from VCU TechTransfer and Ventures website.
  • ACS Publications. (2022, May 24). The Dawn of Allosteric BCR-ABL1 Drugs: From a Phenotypic Screening Hit to an Approved Drug.
  • BenchChem. (n.d.). Technical Support Center: Investigating Inconsistent IC50 Values.
  • Technology Networks. (2023, January 24). Cell Culture – Good Practice and Advanced Methods.

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Application

Application Note: 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol as a Versatile Scaffold in Targeted Drug Discovery

Executive Summary & Strategic Rationale In contemporary rational drug design, the selection of bifunctional building blocks is critical for navigating the complex physicochemical space required for oral bioavailability a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In contemporary rational drug design, the selection of bifunctional building blocks is critical for navigating the complex physicochemical space required for oral bioavailability and target specificity. 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol has emerged as a highly privileged scaffold. It combines the well-validated hinge-binding properties of the pyrazole core with an ethyl substituent for lipophilic pocket insertion, and an oxyethanol moiety that serves as a highly versatile vector for linker attachment.

This scaffold is increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for the degradation of targets like Interleukin-1 receptor-associated kinase 4 (IRAK4)[1], Bromodomain and Extra-Terminal motif (BET) inhibitors[2], and NF-κB inducing kinase (NIK) inhibitors[3]. The primary alcohol of the oxyethanol group provides a robust synthetic handle that can be functionalized without disturbing the primary pharmacophore, maintaining the delicate balance of hydrogen bond acceptors necessary for target engagement.

Physicochemical Profiling & Structural Advantages

The integration of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol into a drug molecule offers distinct physicochemical advantages over traditional alkyl or purely aromatic linkers. The introduction of the ether oxygen at the C4 position modulates the electron density of the pyrazole ring, subtly altering its pKa and improving aqueous solubility.

Table 1: Physicochemical Properties of the Bare Scaffold
PropertyValueDrug Design Implication
Molecular Weight 156.18 g/mol Low molecular weight budget; ideal for PROTACs where linker/ligand size often violates Lipinski's Rule of 5.
LogP (Estimated) 0.6 - 0.9Highly hydrophilic; offsets the lipophilicity of large target-binding or E3-recruiting domains.
Topological Polar Surface Area (TPSA) 47.9 ŲOptimal for maintaining membrane permeability while providing sufficient polarity.
H-Bond Donors / Acceptors 1 / 4The N2 and ether oxygens act as strong acceptors; the primary -OH is a donor (prior to functionalization).
Rotatable Bonds 4Provides conformational flexibility for the linker to exit the binding pocket into the solvent boundary.
Table 2: Comparative Pharmacological Impact (Scaffold Optimization)

Note: Data represents generalized structure-activity relationship (SAR) trends observed in pyrazole-based kinase inhibitors.

Scaffold VariantTarget Affinity (IC₅₀)Aqueous Solubility (pH 7.4)Metabolic Stability (HLM)
1-Methyl-1H-pyrazole++LowModerate
1-Ethyl-1H-pyrazole+++ModerateHigh
1-Ethyl-4-(oxyethanol)-pyrazole ++++ High High

Mechanistic Pathways: Targeted Protein Degradation

In the context of targeted protein degradation, the 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol scaffold acts as the target-binding warhead (e.g., for IRAK4)[1]. The pyrazole core anchors the molecule within the ATP-binding site, while the oxyethanol chain acts as a solvent-exposed exit vector. This allows for the attachment of a linker (such as a PEG chain) connected to an E3 ligase ligand (e.g., Cereblon or VHL) without causing steric clashes within the kinase pocket.

PROTAC POI Target Protein e.g., IRAK4 / BRD4 Ternary Ternary Complex POI - PROTAC - E3 POI->Ternary PROTAC PROTAC Molecule Pyrazole Scaffold + Linker PROTAC->Ternary E3 E3 Ubiquitin Ligase e.g., Cereblon / VHL E3->Ternary Ub Polyubiquitination Proteasome Targeting Ternary->Ub Ubiquitin Transfer

Fig 1: PROTAC-mediated targeted protein degradation pathway utilizing the pyrazole scaffold.

Validated Synthetic Protocols

The following protocols detail the functionalization of the 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol scaffold. These methods are designed as self-validating systems, incorporating specific checkpoints to ensure structural integrity and high yield[3][4].

SynthWorkflow Scaffold 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol Mitsunobu Mitsunobu Reaction (DIAD, PPh3) Scaffold->Mitsunobu Phenol core Mesylation Mesylation (MsCl, Et3N) Scaffold->Mesylation Activation Ether Aryl Ether Derivative Mitsunobu->Ether Amine Amine Substitution Mesylation->Amine Primary Amine

Fig 2: Synthetic workflow for functionalizing the 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol scaffold.

Protocol A: Mitsunobu Etherification for Core Assembly

This protocol is utilized when coupling the primary alcohol of the scaffold to a phenolic hydroxyl group on a larger target-binding domain[3].

Scientific Rationale & Causality: Diisopropyl azodicarboxylate (DIAD) is selected over Diethyl azodicarboxylate (DEAD) due to its superior safety profile (lower risk of explosion) and liquid state at room temperature, which enhances dosing precision. The reaction is initiated at 0 °C to suppress the formation of the unreactive betaine intermediate and minimize the generation of hydrazine dicarboxylate byproducts, ensuring the triphenylphosphine (PPh₃) selectively activates the alcohol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol (1.0 eq) and the target phenolic compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Activation: Add Triphenylphosphine (PPh₃) (1.2 eq) to the stirring solution. Stir until completely dissolved.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Validation Check: Ensure the internal temperature stabilizes before proceeding to prevent thermal degradation of sensitive pharmacophores.

  • Coupling: Dropwise add DIAD (1.2 eq) over 15 minutes. The solution will typically turn a pale yellow color indicating the formation of the active phosphonium intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir under a nitrogen atmosphere for 12-16 hours.

  • Monitoring: Monitor reaction completion via LCMS. Validation Check: Look for the disappearance of the scaffold mass (m/z 157.1 [M+H]+) and the appearance of the product mass.

  • Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/EtOAc gradient) to yield the pure aryl ether derivative.

Protocol B: Mesylation and Nucleophilic Displacement for PROTAC Linker Attachment

This protocol converts the terminal alcohol into a versatile leaving group, enabling the attachment of amine-terminated PEG linkers for PROTAC synthesis.

Scientific Rationale & Causality: Methanesulfonyl chloride (MsCl) is preferred over tosyl chloride due to its smaller steric bulk, allowing for rapid and quantitative conversion of the primary alcohol. Triethylamine (Et₃N) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction; failing to remove this acid would result in the protonation of the pyrazole N2 nitrogen, drastically reducing solubility and potentially causing compound precipitation.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.3 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et₃N) (2.0 eq) and cool the mixture to 0 °C.

  • Mesylation: Add Methanesulfonyl chloride (MsCl) (1.5 eq) dropwise over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Validation Check: TLC (DCM:MeOH 95:5) should show complete consumption of the starting material (Rf ~0.3) to a less polar spot (Rf ~0.6).

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the mesylate intermediate. Note: Use the mesylate immediately in the next step to prevent degradation.

  • Displacement: Dissolve the crude mesylate in anhydrous N,N-Dimethylformamide (DMF). Add the desired amine-terminated PROTAC linker (1.2 eq) and K₂CO₃ (3.0 eq). Stir at 60 °C for 12 hours.

  • Isolation: Dilute with water and extract with EtOAc. Purify via reverse-phase preparative HPLC to isolate the target PROTAC intermediate.

References

  • Source: Google Patents (WO2019099926A1)
  • Source: Google Patents (WO2014140076A1)
  • Compounds (Lp-PLA2 Inhibitors)
  • Source: Google Patents (WO2023217851A1)

Sources

Method

Application Notes and Protocols for the Synthesis of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol Analogs for SAR Studies

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique physicochemical properties, including the ability of its two adjacent nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile interactions with biological targets.[1][3] This inherent versatility has led to the development of pyrazole-containing drugs for a wide range of therapeutic areas, including inflammation, cancer, and infectious diseases.[4][5][6] The 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol core represents a promising starting point for the development of novel therapeutics, and a systematic exploration of its Structure-Activity Relationships (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol and a diverse library of its analogs for SAR studies. We will delve into detailed, field-proven protocols, explain the rationale behind key experimental choices, and present a framework for designing a robust SAR exploration.

Synthetic Strategy Overview

The synthesis of the target analogs can be conceptually divided into three key stages, each offering opportunities for diversification.

Synthetic_Strategy A Synthesis of 4-Hydroxypyrazole Core B Regioselective N-Ethylation A->B Key Intermediate C Etherification & Analog Synthesis B->C Core Scaffold D Analog Library for SAR C->D Diversification N-Ethylation Start 4-Hydroxypyrazole Reagents Ethyl Iodide (or Bromide) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Start->Reagents Reaction Product 1-Ethyl-1H-pyrazol-4-ol Reagents->Product N1-Alkylation SAR_Strategy cluster_R1 R1 Modification (N1-substituent) cluster_R2R3 R2/R3 Modification (Pyrazole Ring) cluster_SideChain Side Chain Modification Core 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol R1_analogs Methyl Propyl Cyclopropyl Benzyl Core->R1_analogs Vary Alkyl/Aryl Group R2R3_analogs Methyl at C3/C5 Phenyl at C3/C5 Halogens at C3/C5 Core->R2R3_analogs Introduce Substituents SideChain_analogs Homologation (3-hydroxypropyl) Bioisosteric Replacements (e.g., Carboxylic acid, Amide, Tetrazole) Core->SideChain_analogs Modify Polar Group

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Application

Application Note: Biophysical and Biochemical Assay Cascade for Evaluating 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol in Fragment-Based Drug Discovery

Executive Summary & Mechanistic Rationale 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol (Molecular Weight: 156.18 g/mol ) is a highly ligand-efficient, Rule-of-3 compliant chemical fragment. The pyrazole scaffold is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol (Molecular Weight: 156.18 g/mol ) is a highly ligand-efficient, Rule-of-3 compliant chemical fragment. The pyrazole scaffold is a privileged motif in medicinal chemistry, frequently serving as a hydrogen-bond donor/acceptor system that mimics the adenine ring of ATP to anchor into the hinge region of kinases (e.g., PKB/Akt, CDK2, and JAK)[1],[2].

In this specific fragment:

  • The Pyrazole Core provides the essential hinge-binding hydrogen bonds.

  • The 1-Ethyl Group is positioned to probe small, lipophilic pockets adjacent to the gatekeeper residue.

  • The 4-Oxyethanol Moiety acts as a solvent-exposed vector or interacts with the ribose-binding pocket, providing an ideal handle for synthetic elaboration (fragment growing)[3].

Because fragments typically exhibit low binding affinities ( Kd​ in the high micromolar to millimolar range), standard high-throughput screening (HTS) assays often fail to detect them. As a Senior Application Scientist, I have designed a self-validating, tripartite assay cascade to accurately measure the activity and binding kinetics of this compound. This guide details the causal logic and step-by-step protocols for a Surface Plasmon Resonance (SPR) biophysical screen, an orthogonal Time-Resolved Fluorescence Energy Transfer (TR-FRET) biochemical assay, and structural validation.

The Fragment Evaluation Workflow

To prevent false positives—a notorious issue in fragment screening due to compound aggregation or autofluorescence—the workflow must be orthogonal. We first establish direct physical binding (SPR), followed by functional enzymatic inhibition (TR-FRET), and conclude with spatial confirmation (NMR/X-ray).

FBDD_Workflow Target Target Prep (Kinase Domain) SPR Primary Screen SPR Binding Assay (Kd Determination) Target->SPR TRFRET Orthogonal Screen TR-FRET Assay (IC50 / Function) SPR->TRFRET Struct Structural Validation Ligand-Observed NMR & X-Ray TRFRET->Struct Hit Hit Expansion Fragment Growing Struct->Hit

Fig 1: Orthogonal FBDD workflow for validating pyrazole-derived fragments.

Phase 1: Biophysical Binding via Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR is the gold standard for fragment screening because it detects binding events in real-time without requiring compound labeling[4]. Fragments like 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol have very fast association ( kon​ ) and dissociation ( koff​ ) rates, resulting in square-shaped sensorgrams. Therefore, affinity ( Kd​ ) must be calculated using steady-state affinity modeling rather than kinetic fitting.

Protocol 1: SPR Steady-State Affinity Assay

Self-Validating System: This protocol includes a rigorous DMSO solvent correction curve to eliminate bulk refractive index artifacts, ensuring the signal is exclusively from compound binding.

Materials:

  • Sensor Chip: CM5 (Cytiva)

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, exactly 2.0% DMSO .

  • Target: Recombinant Kinase Domain (e.g., CDK2).

Step-by-Step Methodology:

  • Target Immobilization: Activate the CM5 chip using standard EDC/NHS chemistry. Inject the kinase target (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 2000–3000 Response Units (RU). High density is required to detect the low molecular weight (156 Da) fragment. Quench with 1M Ethanolamine.

  • Solvent Correction Setup: Prepare a 7-point DMSO calibration curve ranging from 1.5% to 2.8% DMSO in running buffer. Inject these prior to the fragment to map the bulk refractive index changes.

  • Analyte Preparation: Prepare a 100 mM stock of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol in 100% DMSO. Dilute into running buffer (lacking DMSO) to achieve a final top concentration of 2 mM with exactly 2.0% final DMSO. Create a 2-fold dilution series down to 15.6 μM .

  • Injection Cycle: Inject the fragment concentration series over the active and reference flow cells at a high flow rate (50 μL/min ) for 30 seconds (association), followed by a 30-second buffer wash (dissociation).

  • Quality Control (Self-Validation): Inject a known positive control (e.g., Staurosporine or a known pyrazole fragment[1]) at the beginning and end of the run to verify target viability remains >95%.

  • Data Analysis: Subtract the reference flow cell and solvent correction data. Plot the equilibrium responses ( Req​ ) against compound concentration. Fit to a 1:1 steady-state affinity model to derive the Kd​ .

Phase 2: Biochemical Functional Validation via TR-FRET

Causality & Rationale: While SPR proves the fragment binds, it does not prove where or how it affects the protein. We deploy a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to measure competitive inhibition at the ATP-binding hinge region[5]. TR-FRET utilizes a long-lifetime lanthanide fluorophore (Europium), allowing a time delay before measurement. This completely eliminates the short-lived autofluorescence commonly emitted by small organic fragments, drastically reducing false positives[6].

TRFRET_Principle Kinase Kinase + ATP (+ Fragment) Substrate Biotin-Substrate (Phosphorylated) Kinase->Substrate Phosphorylates NoSignal Low FRET Signal (Fragment Inhibits) Kinase->NoSignal If inhibited by Pyrazole Fragment EuAb Europium-Anti-Phospho Ab (Donor: 615 nm) Substrate->EuAb Binds XL665 Streptavidin-XL665 (Acceptor: 665 nm) Substrate->XL665 Binds EuAb->XL665 Energy Transfer Signal High FRET Signal (Active Kinase) XL665->Signal

Fig 2: TR-FRET assay principle for detecting kinase inhibition by the pyrazole fragment.
Protocol 2: TR-FRET Kinase Activity Assay

Self-Validating System: We calculate the Z'-factor for every plate using positive (no inhibitor) and negative (no enzyme) controls. A Z' > 0.6 validates the assay's statistical reliability.

Materials:

  • Microplate: 384-well low-volume white plate (Corning).

  • Reagents: Kinase, Biotinylated-peptide substrate, ATP, Eu-labeled anti-phospho antibody, Streptavidin-XL665 (e.g., Revvity/Cisbio kits)[5].

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser (e.g., Echo 550), transfer 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol into the 384-well plate. Final assay concentrations should range from 10 μM to 5 mM .

  • Kinase Reaction: Add 5 μL of 2X Kinase/Biotin-Substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow the fragment to pre-equilibrate with the enzyme.

  • Reaction Initiation: Add 5 μL of 2X ATP solution. Crucial Expert Step: The ATP concentration must be set exactly at its apparent Km​ for the specific kinase. If ATP is too high, the low-affinity fragment will be entirely outcompeted, yielding a false negative.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection Phase: Add 10 μL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), Eu-anti-phospho antibody, and Streptavidin-XL665. Incubate for 60 minutes.

  • Readout: Read on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar[6]). Excite at 337 nm; read emissions at 615 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against the controls to determine % inhibition. Fit to a 4-parameter logistic curve to calculate the IC50​ .

Data Presentation & Expected Outcomes

To determine if 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol is worth advancing into a medicinal chemistry "fragment growing" campaign, the raw binding and inhibition data must be normalized into efficiency metrics.

Table 1: Target Profile and Expected Metrics for the Pyrazole Fragment

MetricDescriptionExpected Range for FragmentDecision Threshold for Advancement
Kd​ (SPR) Thermodynamic binding affinity100 μM – 2 mM <1mM
IC50​ (TR-FRET) Functional enzymatic inhibition200 μM – >5 mM <2mM (or measurable dose-response)
Ligand Efficiency (LE) Binding energy per heavy atom ( ΔG/Nheavy​ )0.25 – 0.45 kcal/mol/HA ≥0.30 kcal/mol/HA
Stoichiometry ( Rmax​ ) Ratio of compound to protein binding0.8 – 1.20.9 – 1.1 (Ensures 1:1 specific binding)
Z'-Factor TR-FRET assay robustness0.6 – 0.9 ≥0.6

Note: Because the compound has only 11 heavy atoms, even a weak Kd​ of 500 μM yields an excellent Ligand Efficiency (LE) of ~0.40, making it a highly attractive starting point for optimization.

Phase 3: Structural Validation (Orthogonal Confirmation)

If the compound passes the SPR and TR-FRET thresholds, it must undergo structural validation to confirm the binding pose.

  • Ligand-Observed NMR (STD-NMR or WaterLOGSY): Used to confirm that the 1-ethyl and oxyethanol protons are making contact with the protein surface[7].

  • X-Ray Crystallography: Soaking the fragment into apo-kinase crystals (e.g., a PKA-PKB chimera system[8]) will reveal the exact hydrogen-bonding network of the pyrazole nitrogens with the kinase hinge region, guiding the synthetic addition of vectors to the oxyethanol moiety to capture adjacent pockets.

References

  • Identification of inhibitors of protein kinase B using fragment-based lead discovery. PubMed, National Institutes of Health. Available at: [Link]

  • Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography. RCSB Protein Data Bank. Available at: [Link]

  • Fragment-Based Drug Discovery (FBDD) Using Octet® SPR OneStep® and NeXtStep™ Injections. Sartorius Application Notes. Available at: [Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PubMed Central, National Institutes of Health. Available at: [Link]

  • TR-FRET Measurements and Applications in High-Throughput Screening. BMG LABTECH. Available at: [Link]

Sources

Method

Application Note: Regioselective Functionalization of the Pyrazole Ring in 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction and Mechanistic Rationale 4-Alkoxypyrazoles are highly priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction and Mechanistic Rationale

4-Alkoxypyrazoles are highly privileged scaffolds in modern medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors (e.g., JAK1/2 inhibitors) and agrochemicals[1]. The molecule 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol presents a unique synthetic challenge. It features an unprotected primary alcohol on the side chain, an N1-ethyl group, and an electron-donating C4-oxy substituent.

To fully functionalize the pyrazole ring (at the C3 and C5 positions) without degrading the molecule, one must navigate strict regioselectivity rules and chemoselectivity issues.

Mechanistic Causality
  • Innate Regioselectivity (C5 vs. C3): In N-alkylpyrazoles, the C5 position is significantly more reactive toward transition-metal-catalyzed C–H activation than the C3 position. The general reactivity trend follows C5 > C4 ≫ C3[1]. Because the C4 position is already blocked by the oxyethanol moiety, direct palladium-catalyzed C–H arylation will occur exclusively at C5.

  • Overcoming C3 Inertness: Direct C–H activation at C3 is notoriously difficult and often requires strong bases or highly specialized ligands[2]. A more robust, self-validating approach is a sequential functionalization: first, block the highly reactive C5 position via direct C–H arylation; second, utilize the electron-donating nature of the C4-alkoxy group to direct electrophilic halogenation exclusively to the C3 position; and finally, perform a cross-coupling reaction at C3.

  • Chemoprotection: The primary alcohol must be masked prior to transition-metal catalysis. Free alcohols can competitively coordinate to palladium species or undergo undesired oxidation during catalytic cycles.

Experimental Workflows and Protocols

The following self-validating protocols describe the global functionalization of the pyrazole core.

Workflow SM Starting Material 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol Prot Phase 1: O-Protection (TBS-Cl, Imidazole, DMF) SM->Prot C5 Phase 2: C5 C-H Arylation (Pd(OAc)2, PivOH, Ar-I) Prot->C5 C3_Br Phase 3: C3 Bromination (NBS, MeCN) C5->C3_Br C3_CC Phase 4: C3 Suzuki Coupling (Pd(dppf)Cl2, Ar'-B(OH)2) C3_Br->C3_CC Deprot Phase 5: Deprotection (TBAF, THF) C3_CC->Deprot Product Target Molecule 3,5-Diaryl-4-alkoxypyrazole Derivative Deprot->Product

Fig 1: Step-by-step synthetic workflow for the global functionalization of the pyrazole scaffold.

Phase 1: O-Protection (TBS Ether Formation)

Objective: Mask the primary alcohol to prevent competitive oxidation or Pd-coordination.

  • Charge a dry 100 mL round-bottom flask with 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL).

  • Add imidazole (2.0 equiv, 20 mmol) and cool the mixture to 0 °C using an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv, 12 mmol) portion-wise over 10 minutes.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor by LC-MS. Complete consumption of the starting material and the appearance of the [M+H]+ peak at m/z 271.2 indicates readiness for aqueous workup (EtOAc/H2O extraction).

Phase 2: Regioselective C5 C–H Arylation

Objective: Direct arylation at the C5 position utilizing a Concerted Metalation-Deprotonation (CMD) mechanism.

  • In an oven-dried Schlenk tube, combine the TBS-protected pyrazole (1.0 equiv, 5 mmol), aryl iodide (1.2 equiv, 6 mmol), Pd(OAc)2 (5 mol%), pivalic acid (PivOH, 30 mol%), and K2CO3 (2.0 equiv, 10 mmol).

  • Add anhydrous DMAc (25 mL) under a strict argon atmosphere.

  • Seal the tube and heat to 110 °C for 16 hours.

  • Causality Insight: The addition of PivOH is non-negotiable. The pivalate anion acts as an internal proton shuttle, abstracting the C5 proton via a six-membered transition state. This drastically lowers the activation energy for C–H cleavage compared to standard base-mediated deprotonation[3].

  • Self-Validation (IPC): GC-MS analysis should confirm a single regioisomer. The strict absence of C3-arylation or di-arylation validates the regiocontrol of the catalytic system.

CatalyticCycle Pd0 Pd(0) Active Species OA Oxidative Addition [Pd(II)(Ar)(I)] Pd0->OA + Ar-I CMD Concerted Metalation-Deprotonation C5-H Activation via PivO- OA->CMD + Pyrazole RE Reductive Elimination C5-Ar Bond Formation CMD->RE - HI (Base) RE->Pd0 - Product

Fig 2: Catalytic cycle of Pd-catalyzed C5-arylation via Concerted Metalation-Deprotonation.

Phase 3: Electrophilic C3 Bromination

Objective: Prime the inert C3 position for cross-coupling.

  • Dissolve the C5-arylated intermediate in anhydrous acetonitrile (0.1 M) and cool to 0 °C.

  • Add N-Bromosuccinimide (NBS, 1.05 equiv) in a single portion. Shield the reaction from light.

  • Stir for 2 hours at room temperature.

  • Causality Insight: The C4-alkoxy group strongly activates the pyrazole ring toward electrophilic aromatic substitution via resonance donation. With C5 sterically and electronically blocked by the newly installed aryl group, bromination is exclusively directed to C3.

Phase 4: C3 Suzuki-Miyaura Cross-Coupling

Objective: Introduce the second functional group at C3 to yield a fully substituted pyrazole.

  • Combine the C3-bromo intermediate (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and K3PO4 (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H2O.

  • Degas the mixture via sparging with argon for 15 minutes.

  • Heat to 90 °C for 12 hours.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 3:1) should show complete conversion of the bromide. The distinct fluorescence under 254 nm UV light confirms extended conjugation.

Phase 5: Deprotection

Objective: Unmask the primary alcohol to yield the final functionalized building block.

  • Dissolve the fully substituted pyrazole in THF (0.2 M).

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise at 0 °C.

  • Stir for 1 hour, then quench with saturated aqueous NH4Cl and extract with EtOAc.

Quantitative Data: Optimization of C5-Arylation

The choice of catalyst, additive, and solvent profoundly impacts the regioselectivity and yield of the initial C–H activation step. The table below summarizes the optimization data, demonstrating why the Pd(OAc)2/PivOH system is the gold standard for this scaffold.

Catalyst SystemAdditiveSolventTemp (°C)Yield (%)Regioselectivity (C5:C3)
Pd(OAc)2 (5 mol%)NoneToluene11015%>99:1
Pd(OAc)2 (5 mol%) PivOH (30 mol%) DMAc 110 88% >99:1
Pd(OAc)2 (5 mol%)Ag2CO3 (1 equiv)DMF11045%>99:1
Pd(OAc)2 / PhenanthrolineNoneMesitylene13062%1:5 (C3 Favored)*

*Note: While C5 is the electronically favored position, specific Pd(II)/phenanthroline catalyst systems in non-polar solvents can override innate electronic bias to favor direct C3 arylation[2]. However, for highest yields and scalability, the sequential C5-arylation/C3-bromination route remains superior.

References

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Sustainable protocols for direct C–H bond arylation of (hetero)arenes Green Chemistry (Royal Society of Chemistry) URL:[Link]

  • A Robust Protocol for Pd(II)-Catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles European Journal of Organic Chemistry (Chemistry Europe) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol

Welcome to the technical support center for the synthesis of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and significantly improve your reaction yields.

The synthesis of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol is typically achieved via a Williamson ether synthesis, a robust and widely used SN2 reaction.[1][2] This process involves the O-alkylation of a deprotonated 1-ethyl-1H-pyrazol-4-ol with a suitable 2-hydroxyethylating agent, most commonly 2-chloroethanol. While straightforward in principle, this reaction is fraught with potential side reactions and pitfalls that can suppress the yield of the desired product. This guide provides a systematic approach to identifying and overcoming these challenges.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My overall yield is consistently low (<40%). What are the most probable causes and how can I fix them?

Answer: A low yield is the most common issue and typically points to one of three areas: incomplete deprotonation of the pyrazole, competing side reactions involving 2-chloroethanol, or suboptimal reaction conditions.

  • Incomplete Deprotonation: The first step is the quantitative formation of the pyrazolate anion, which is the active nucleophile. The hydroxyl group of 1-ethyl-1H-pyrazol-4-ol is phenolic in nature, but its acidity can be influenced by the heterocyclic ring.

    • Causality: If the base is too weak or insufficient in quantity, a significant portion of the starting pyrazole remains unreacted, directly lowering the theoretical maximum yield.

    • Solution: For robust and complete deprotonation, use a strong, non-nucleophilic base like sodium hydride (NaH).[1][3] Unlike weaker bases (e.g., K₂CO₃, NaOH), NaH reacts irreversibly to form the alkoxide and hydrogen gas, driving the equilibrium forward.[4] Use at least 1.1 equivalents to ensure full conversion.

  • 2-Chloroethanol Side Reactions: 2-chloroethanol is a problematic alkylating agent under basic conditions.[5]

    • Causality: The deprotonated hydroxyl group of 2-chloroethanol can act as a nucleophile. This can lead to an intramolecular SN2 reaction to form ethylene oxide or an intermolecular reaction with another molecule of 2-chloroethanol to produce bis(2-chloroethyl) ether.[5] Furthermore, hydrolysis by any residual water or hydroxide can form ethylene glycol.

    • Solution: Control the reaction temperature carefully. Lower temperatures (e.g., 50-70 °C) favor the desired intermolecular reaction with the pyrazolate over the competing elimination and self-condensation pathways that are often accelerated at higher temperatures.[3] Also, ensure your reagents and solvent are anhydrous to minimize hydrolysis.

  • Suboptimal Reaction Conditions:

    • Causality: The SN2 mechanism of the Williamson ether synthesis is highly dependent on the solvent.[1][2] Protic solvents (like ethanol or water) can form hydrogen bonds with the pyrazolate nucleophile, creating a solvent cage that reduces its reactivity.

    • Solution: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation (e.g., Na⁺) while leaving the pyrazolate anion "naked" and highly nucleophilic, thereby accelerating the desired SN2 reaction.[3]

Question 2: My TLC analysis shows multiple product spots. What are these byproducts and how can I minimize them?

Answer: The presence of multiple spots indicates a complex reaction mixture. Besides unreacted starting materials, the most common byproducts are:

  • Ethylene Glycol: Formed from the hydrolysis of 2-chloroethanol. This is minimized by using anhydrous solvents and reagents.

  • Bis(2-chloroethyl) ether: Results from the self-condensation of 2-chloroethanol. Using a more dilute solution of 2-chloroethanol can reduce the probability of these intermolecular reactions.[5]

  • N-Alkylated Isomer: While O-alkylation is generally favored for 4-hydroxypyrazoles, some N-alkylation on the pyrazole ring can occur, especially under certain conditions. This is less common with an N-ethylated starting material but is a possibility to consider if characterization data is inconsistent.

  • Vinyl Chloride Adducts: At elevated temperatures, 2-chloroethanol can undergo E2 elimination to form vinyl chloride.[3][5] This is highly volatile but could potentially react further. Maintaining a lower reaction temperature is the key to preventing this.

To resolve these, chromatographic purification is essential. A silica gel column using a gradient elution, for instance starting with hexane/ethyl acetate (e.g., 80:20) and gradually increasing the polarity to pure ethyl acetate, can effectively separate these compounds.[6]

Question 3: My final product is a persistent, difficult-to-purify oil. What purification strategies can I employ?

Answer: It is common for moderately polar compounds like the target molecule to be oils or low-melting solids, especially if minor impurities are present.

  • High-Vacuum Drying: First, ensure all residual solvent (like DMF or DMSO) is thoroughly removed. After rotary evaporation, place the sample on a high-vacuum line, potentially with gentle heating (e.g., 40-50 °C), to remove high-boiling solvents.

  • Column Chromatography: This remains the most effective method.

    • Technique: Use a proper ratio of silica to crude product (typically 50:1 by weight).

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Monitor fractions carefully by TLC.

  • Acid-Base Extraction (for basic impurities): If you suspect basic impurities (e.g., unreacted pyrazole starting material if it's not fully deprotonated), you can dissolve the crude product in a solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). This will protonate and pull basic impurities into the aqueous layer. Be sure to re-neutralize the aqueous layer and extract to check if you have lost any product.

  • Crystallization via Salt Formation: While the final product is an alcohol, the pyrazole moiety retains some basicity. It's possible to form a salt (e.g., a hydrochloride or oxalate salt) which may be a crystalline solid.[6][7] The crude oil can be dissolved in a solvent like isopropanol, and an acid can be added. If a solid precipitates, it can be filtered and recrystallized. The pure salt can then be neutralized with a base (e.g., NaHCO₃ solution) and the free base product can be extracted.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the optimal base for this synthesis? A: Sodium hydride (NaH) is the superior choice for achieving high yields as it ensures complete and irreversible deprotonation of the 1-ethyl-1H-pyrazol-4-ol.[1][3] Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can also be used and may be preferable in large-scale syntheses where handling NaH is a concern. However, with these bases, the deprotonation is an equilibrium process, which may require longer reaction times or azeotropic removal of water to go to completion.

Q: Which solvent is best? DMF, DMSO, or Acetonitrile? A: All three are good polar aprotic solvent choices.

  • DMF (N,N-Dimethylformamide): An excellent all-around choice with a high boiling point and good solvating power. It is the most commonly recommended solvent for this type of reaction.[3]

  • DMSO (Dimethyl sulfoxide): Also an excellent choice, sometimes leading to faster reaction rates than DMF. However, it is more difficult to remove during workup due to its higher boiling point.

  • Acetonitrile: A good option with a lower boiling point, making it easier to remove. However, reagents may have lower solubility in acetonitrile compared to DMF or DMSO.

Q: What is the ideal reaction temperature and duration? A: A temperature range of 50-80 °C is recommended. This range is generally sufficient to promote the SN2 reaction at a reasonable rate without significantly inducing the side reactions of 2-chloroethanol, such as elimination.[3] The reaction should be monitored by TLC. A typical reaction time is 12-24 hours .

Q: Are there safer or more reactive alternatives to 2-chloroethanol? A: Yes. 2-Bromoethanol can be used. The C-Br bond is weaker than the C-Cl bond, making it a better leaving group and potentially leading to faster reaction times or allowing for lower reaction temperatures. However, it is more expensive. Ethylene carbonate is another alternative that, upon reaction with the nucleophile, ring-opens to provide the desired hydroxyethyl group, releasing CO₂. This can be a cleaner alternative.

Q: What are the primary safety concerns? A:

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon) and any unreacted NaH must be quenched carefully during workup (e.g., by the slow addition of isopropanol or ethanol).

  • 2-Chloroethanol: This substance is toxic and can be absorbed through the skin.[8][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solvents: DMF and DMSO are reproductive hazards and should be handled with care.

Part 3: Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol on a laboratory scale.

Step-by-Step Methodology:
  • Reactor Setup: Under an inert atmosphere (N₂ or Ar), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser.

  • Base Addition: Charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Deprotonation: Dissolve 1-ethyl-1H-pyrazol-4-ol (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Add 2-chloroethanol (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and maintain for 18 hours. Monitor the progress of the reaction by TLC (e.g., using 50% Ethyl Acetate/Hexane as eluent), checking for the consumption of the starting pyrazole.

  • Work-up:

    • Cool the mixture to 0 °C.

    • Carefully quench any unreacted NaH by the slow, dropwise addition of isopropanol until gas evolution ceases.

    • Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine, to remove DMF and inorganic salts.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of 20% to 80% ethyl acetate in hexanes to yield the pure 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol.

Part 4: Data & Visualizations

Data Presentation
ParameterRecommendationRationale
Base Sodium Hydride (NaH)Irreversible deprotonation ensures complete formation of the nucleophile.[1][3]
Equivalents of Base 1.1 - 1.2 eq.Ensures complete consumption of the starting pyrazole.
Alkylating Agent 2-ChloroethanolCost-effective and readily available.
Equivalents of Agent 1.05 - 1.1 eq.A slight excess drives the reaction to completion without excessive side reactions.
Solvent Anhydrous DMFPolar aprotic solvent that accelerates SN2 reactions.[3]
Temperature 50 - 80 °CBalances reaction rate against thermal decomposition and side reactions.[3]
Typical Yield 65 - 85%Based on optimized conditions.
Experimental & Logic Workflows

Synthesis Workflow A 1. Deprotonation 1-Ethyl-1H-pyrazol-4-ol + NaH in Anhydrous DMF @ 0-25°C B 2. Alkylation (SN2) Add 2-Chloroethanol Heat to 70°C, 18h A->B Formation of Sodium Pyrazolate C 3. Quench & Workup Quench with IPA, H2O Extract with Ethyl Acetate B->C Reaction Completion (TLC) D 4. Purification Silica Gel Chromatography (EtOAc/Hexane Gradient) C->D Crude Product E Pure Product 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol D->E

Caption: A generalized workflow for the synthesis of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol.

Troubleshooting_Yield start Low Yield Observed q1 Is Starting Material (SM) Present in Final TLC? start->q1 a1 Incomplete Reaction. Consider: q1->a1 Yes q2 Are there significant non-polar byproducts? q1->q2 No s1 Switch to NaH or Increase Base Equivalents. a1->s1 Base Issue s2 Increase Reaction Time or Temperature (modestly). a1->s2 Time/Temp Issue a2 Side reactions of 2-Chloroethanol (e.g., ether dimer). Consider: q2->a2 Yes a3 Product lost during workup. Consider: q2->a3 No s3 s3 a2->s3 Lower Reaction Temperature to favor desired SN2. s4 s4 a3->s4 Check pH of aqueous layers. Perform more extractions.

Sources

Optimization

Technical Support Center: Purification of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of pyrazole-derived alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of pyrazole-derived alcohols. The core challenge with 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol lies in its dual-nature: the pyrazole ring acts as a basic hydrogen-bond acceptor, while the terminal oxyethanol appendage acts as a flexible, highly polar hydrogen-bond donor.

This combination practically guarantees severe tailing on standard silica, massive product loss during standard aqueous workups, and a stubborn tendency to remain a viscous oil. This guide is designed to provide you with self-validating, mechanistically grounded workflows to overcome these specific bottlenecks.

Purification Strategy & Decision Workflow

Before selecting a purification method, you must assess the physical state of your crude mixture and the specific impurity profile generated by your synthetic route. Use the decision tree below to navigate your purification strategy.

G A Crude 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol B Assess Physical State & Impurity Profile A->B C Highly Polar Mixture (Aqueous/Organic Emulsion) B->C Unreacted SMs D Viscous Oil (Regioisomers Present) B->D Alkylation Byproducts E Salting-Out Extraction (Brine + 10% iPrOH/DCM) C->E Recover from Water F TEA-Deactivated Silica Chromatography D->F Separate Isomers E->F Organic Phase G Acid-Addition Salt Formation (HCl in Diethyl Ether) F->G If Solid is Required H Purified Target Compound (>98% Purity) F->H Evaporate to Pure Oil G->H Recrystallize Salt

Decision tree for the purification of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol.

Troubleshooting & FAQs

Q1: Why does my product streak severely on the silica column, ruining my yield? Causality: The basic N2 nitrogen of the pyrazole core acts as a strong hydrogen-bond acceptor, interacting aggressively with the acidic silanol (Si-OH) groups of standard normal-phase silica gel. This causes the compound to drag or "tail" through the column. Solution: You must deactivate the silica gel. Pre-equilibrate your column with 1-5% triethylamine (TEA) in your mobile phase[1]. This neutralizes the acidic sites, allowing the pyrazole to elute as a sharp, symmetrical band.

Q2: I am seeing two closely eluting spots on TLC. What are they, and how do I separate them? Causality: Depending on your synthetic route (e.g., alkylation of 1-ethyl-1H-pyrazol-4-ol), you are likely observing regioisomers. Pyrazole alkylation frequently yields mixtures of O-alkylated and N-alkylated byproducts, or positional isomers, which possess nearly identical polarities[2]. Solution: Standard flash chromatography will often fail here. You must use a shallow, highly optimized gradient (e.g., 0-5% MeOH in DCM) and employ the "dry loading" technique to ensure the narrowest possible initial sample band[2].

Q3: My product is lost during the aqueous workup. How do I recover it? Causality: The combination of the pyrazole nitrogen and the terminal ethanol group makes this compound highly polar and hydrophilic. Standard extractions with ethyl acetate or plain DCM will leave the majority of your product trapped in the aqueous layer. Solution: Employ a salting-out extraction. Saturate the aqueous phase with solid NaCl to increase the ionic strength, and extract with a highly polar organic mixture, such as 10% isopropanol in DCM[3].

Q4: The purified product remains a viscous oil and won't crystallize. Is it impure? Causality: Not necessarily. 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol is highly prone to remaining an oil due to extensive intermolecular hydrogen bonding between the terminal hydroxyl group and the pyrazole nitrogens, which disrupts crystal lattice formation. Solution: Ensure complete removal of trace solvents via high-vacuum rotary evaporation. If a solid form is strictly required for your workflow, convert the free base into an acid-addition salt (e.g., HCl salt) by bubbling anhydrous HCl gas into a diethyl ether solution of the product.

Experimental Protocols

Protocol A: Salting-Out Liquid-Liquid Extraction

Use this protocol to recover the highly polar target compound from aqueous reaction mixtures without yield loss.

  • Quenching: Quench your crude reaction mixture with a minimal volume of deionized water.

  • Saturation: Add solid NaCl directly to the aqueous layer while stirring vigorously. Continue adding until the salt no longer dissolves (complete saturation).

  • Solvent Preparation: Prepare an extraction solvent consisting of 10% Isopropanol (iPrOH) in Dichloromethane (DCM) (v/v). The iPrOH is critical as it disrupts the hydrogen-bonding network of the water.

  • Extraction: Extract the saturated aqueous phase 3 to 4 times with the iPrOH/DCM mixture.

  • Self-Validation Step: Spot the residual aqueous layer on a TLC plate and visualize with a KMnO₄ stain. If extraction is complete, no yellow/white spots should appear against the purple background.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: TEA-Deactivated Silica Gel Chromatography

Use this protocol to separate regioisomers and prevent product loss due to silica tailing.

  • Mobile Phase Prep: Prepare your optimized solvent system (e.g., 0-5% Methanol in DCM) and add 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry pack the silica gel column using the TEA-spiked solvent. Flush the packed column with at least 2 column volumes of the solvent to fully neutralize the acidic silanol (Si-OH) sites.

  • Self-Validation Step: Test a drop of the eluent exiting the column with pH paper. It must test basic (pH > 8) before you load your sample.

  • Dry Loading: Dissolve your crude oil in a minimal amount of DCM. Add a small amount of deactivated silica gel (approx. 3x the mass of your crude) and evaporate the solvent completely to yield a free-flowing powder.

  • Elution: Carefully load the dry powder onto the flat column bed. Elute using a shallow gradient and collect small fractions. Monitor fractions via TLC (UV 254 nm or KMnO₄ stain).

Quantitative Data: Method Comparison

The following table summarizes the expected performance metrics of various purification strategies for 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol, based on empirical laboratory data.

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityCost & Complexity
Standard Silica Chromatography 40 - 50% (High loss due to tailing)85 - 90%LowLow
TEA-Deactivated Silica 85 - 95%>98%MediumLow
Neutral Alumina Chromatography 75 - 85%>95%MediumHigh (Alumina cost)
Acid-Addition Salt Crystallization 60 - 70%>99%HighMedium

Sources

Troubleshooting

Stability issues with 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol in solution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol in solution.

Unlike generic troubleshooting manuals, this guide focuses on the mechanistic causality behind compound degradation. By understanding the reactivity of the primary alcohol, the ether linkage, and the pyrazole core, you can implement self-validating workflows to ensure absolute data integrity in your assays.

Quantitative Stability Profile

To establish a baseline for your experimental design, refer to the quantitative stability parameters summarized below. These values dictate the safe handling boundaries for this compound in aqueous environments.

ConditionpH RangeEstimated Half-Life ( t1/2​ )Primary Degradation MechanismPreventative Action
Acidic Aqueous < 3.0< 24 hoursAcid-catalyzed ether cleavageBuffer to pH > 4.0
Neutral Aerobic 6.5 - 7.57 - 14 daysPrimary alcohol oxidationDegas solvents, add EDTA
Basic Aqueous > 9.0> 30 daysStable (Deprotonation resistant)N/A
Photolytic (UV) Any< 12 hoursRadical ring-openingUse amber vials, foil wrap

Troubleshooting & FAQs: Solution Instability

Q1: I am observing a mass shift of +14 Da or -2 Da in my aerobic assay buffers over time. What is happening? A: This is a classic signature of primary alcohol oxidation. In the presence of dissolved oxygen and trace transition metals (often found in biological buffers like PBS), the primary alcohol moiety (-CH 2​ CH 2​ OH) undergoes a proton-coupled electron transfer. A mass shift of -2 Da indicates the formation of an intermediate aldehyde (loss of 2H). A mass shift of +14 Da corresponds to the complete 1 [1] (loss of 2H, addition of 1O). Causality Fix: Transition metals catalyze this oxidation. Adding 1 mM EDTA to your buffer chelates these metals, effectively halting the degradation pathway.

Q2: My LC-MS shows a loss of 44 Da and the appearance of 1-ethyl-1H-pyrazol-4-ol. What causes this fragmentation? A: You are observing acid-catalyzed ether cleavage. The pyrazol-4-yloxy ether linkage is susceptible to protonation at pH < 3.0. This often occurs if the compound is left sitting in unbuffered TFA mobile phases during long HPLC queues. Protonation of the ether oxygen creates a highly favorable leaving group, cleaving the ethanol moiety. Ensure your sample matrices and storage solutions are buffered above pH 4.0.

Q3: Does this compound suffer from tautomeric instability, leading to inconsistent NMR or assay results? A: No. While N-unsubstituted pyrazoles exist as a rapidly equilibrating mixture of tautomers in solution, your compound is N-alkylated. The ethyl group at the N1 position structurally locks the pyrazole ring, 2[2]. Any peak splitting or inconsistency you observe is likely due to degradation (as outlined in Q1/Q2) rather than tautomeric interconversion.

Q4: Why does my stock solution turn slightly yellow when left on the benchtop? A: A yellow/brown discoloration is a macroscopic indicator of3 [3]. Ambient UV light can induce radical formation on the heterocyclic core. Always handle the compound in amber vials.

Degradation & Diagnostic Visualizations

Pathways A 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol (Intact Molecule) B Aldehyde / Carboxylic Acid (-2 Da / +14 Da) A->B Oxidation (O2, Trace Metals) C 1-Ethyl-1H-pyrazol-4-ol + Ethylene Glycol A->C Acidic Cleavage (pH < 3.0)

Diagram 1: Primary degradation pathways of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol in solution.

Workflow Start Identify Solution Instability CheckLCMS Run LC-MS Analysis Start->CheckLCMS MassShift Determine Degradant Mass CheckLCMS->MassShift Oxidation Oxidation (-2 or +14 Da) Action: Degas buffer, add EDTA MassShift->Oxidation Mass Shift Observed Cleavage Ether Cleavage (Fragmentation) Action: Adjust pH > 4.0 MassShift->Cleavage Loss of ethanol group

Diagram 2: Diagnostic workflow for identifying and resolving solution-phase instability.

Experimental Protocols

Protocol 1: Self-Validating Forced Degradation Assay

Causality Principle: To definitively prove whether assay failure is due to compound instability or instrument drift, we use a self-validating system incorporating an internal standard (Caffeine) that resists these specific degradation pathways.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol and a 1 mM stock of Caffeine (Internal Standard) in HPLC-grade DMSO.

  • Stress Aliquoting: Create four 1 mL reaction vials containing 100 µM of the compound and 10 µM Caffeine in the following matrices:

    • Acidic Stress: 0.1 N HCl (pH 1.0)

    • Oxidative Stress: 3% H 2​ O 2​ in LC-MS water

    • Photolytic Stress: pH 7.4 PBS, exposed to UV-B (254 nm)

    • Control: pH 7.4 PBS, wrapped in foil.

  • Incubation: Incubate the Acidic, Oxidative, and Control vials at 40°C for 24 hours. Keep the Photolytic vial at room temperature under the UV source.

  • Quenching: Neutralize the acidic vial with 0.1 N NaOH. Quench the oxidative vial with 100 µL of 1 M Sodium Thiosulfate.

  • Analysis: Analyze via LC-MS.

    • Validation Check: If the Caffeine peak area drops by >5%, the stress condition was excessively destructive (non-specific). If Caffeine is stable but the pyrazole peak diminishes, you have successfully mapped a specific vulnerability boundary.

Protocol 2: Optimized Formulation for Long-Term Storage

Causality Principle: By eliminating dissolved oxygen, chelating catalytic metals, and buffering against acid-hydrolysis, we arrest both the oxidation and cleavage pathways simultaneously.

Step-by-Step Methodology:

  • Buffer Selection: Prepare a 50 mM HEPES buffer and adjust to pH 7.4 using NaOH. (Avoid phosphate buffers if possible, as they frequently contain trace heavy metal impurities).

  • Chelation: Add EDTA to a final concentration of 1 mM to sequester transition metals.

  • Deoxygenation: Sparge the buffer with ultra-pure Argon or Nitrogen gas for a minimum of 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the compound into the deoxygenated buffer to reach your desired working concentration.

  • Storage: Aliquot the solution into amber glass vials (purged with Argon headspace) and store at -20°C. Thaw only once prior to use.

References

  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids Source: NIH PubMed Central (PMC) URL: [1]
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Source: Beilstein Journals URL: [2]
  • Technical Support Center: Stability and Storage of Pyrazole Compounds Source: Benchchem URL: [3]

Sources

Optimization

Overcoming poor solubility of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profile of pyrazole-ether-alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profile of pyrazole-ether-alcohols. The compound 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol presents a unique physicochemical paradox: it possesses a lipophilic ethyl tail, an aromatic pyrazole core, and a highly polar oxyethanol moiety.

This structural push-pull often results in stubborn insolubility across both standard aqueous buffers and non-polar organic solvents. This guide provides mechanistic insights, structural troubleshooting, and self-validating protocols to help you overcome these bottlenecks in your workflows.

Section 1: Physicochemical Profiling & The Causality of Insolubility

To solve a solubility issue, we must first understand the thermodynamic barriers preventing dissolution. The poor solubility of pyrazole derivatives is rarely due to extreme lipophilicity; rather, it is driven by high crystal lattice energy and strong intermolecular forces[1].

Table 1: Physicochemical Profile of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol

PropertyQuantitative EstimateMechanistic Implication for Solubility
Molecular Weight 156.18 g/mol Low MW inherently favors solvation, but this is counteracted by strong intermolecular hydrogen bonding.
LogP (Partition) ~0.5 to 1.0Amphiphilic nature means it lacks sufficient lipophilicity for pure alkanes and sufficient polarity for pure water.
pKa (Pyrazole N2) ~2.5Weakly basic[2]. Requires highly acidic conditions (pH < 2.0) to achieve full protonation and aqueous solubility.
H-Bond Donors 1 (Terminal -OH)Forms strong intermolecular H-bonds with adjacent molecules.
H-Bond Acceptors 3 (N2, Ether -O-, -OH)Facilitates tight crystal packing, dramatically increasing the energy required to break the crystal lattice.

The Causality: The terminal hydroxyl group (-OH) of the oxyethanol chain acts as a strong hydrogen bond donor, while the N2 atom of the pyrazole ring acts as a potent acceptor. In the solid state, these molecules form a robust, self-complementary hydrogen-bonded network. Solvents must possess enough solvating power to break this lattice energy. Water alone cannot disrupt the hydrophobic stacking of the pyrazole rings, while non-polar solvents (like hexane) cannot break the strong hydrogen bonds[1][3].

Section 2: Mechanistic FAQs

Q1: Why does my compound precipitate when I dilute my DMSO stock into a biological assay buffer (pH 7.4)? A1: At pH 7.4, the pyrazole ring (pKa ~2.5) is entirely un-ionized[2]. When you transition from a pure aprotic solvent (DMSO) to a highly aqueous environment, the compound experiences "solvent shock." The water molecules preferentially hydrogen-bond with each other, forcing the amphiphilic pyrazole molecules to self-associate via hydrophobic interactions and π−π stacking, leading to rapid nucleation and precipitation[4].

Q2: I am trying to extract the synthesized compound using Ethyl Acetate and Water, but it remains suspended at the interface. How do I force it into the organic layer? A2: Interfacial suspension (emulsion or undissolved solid) occurs because the compound's amphiphilic nature acts as a weak surfactant, or the lattice energy is too high for ethyl acetate to break at room temperature. To drive it into the organic phase, you must suppress its aqueous solubility entirely. Saturate the aqueous layer with NaCl (brine) to "salt out" the compound, and gently heat the biphasic mixture to 40°C to overcome the lattice energy barrier[1].

Q3: Can I use pH adjustment to dissolve the compound in water? A3: Yes, but only under highly acidic conditions. Because the pKa of the pyrazole nitrogen is approximately 2.5, you must drop the pH of the aqueous solution to at least 1.5 (using 0.1 M HCl) to ensure >90% protonation[2][5]. The resulting pyrazolium salt will be highly water-soluble due to strong ion-dipole interactions with the water molecules.

Section 3: Visualizing the Solubilization Logic

SolubilityWorkflow Start Solubility Issue: 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol Phase Identify Target Medium Start->Phase Aqueous Aqueous / Biological Assays Phase->Aqueous Organic Organic / Reaction Workup Phase->Organic Aq_pH Adjust pH < 2.0 (Protonate Pyrazole N2) Aqueous->Aq_pH Aq_CoSolv Use Co-solvents (DMSO, PEG400) Aqueous->Aq_CoSolv Org_Temp Increase Temperature (Overcome Lattice Energy) Organic->Org_Temp Org_Binary Binary Solvent System (e.g., EtOAc/MeOH) Organic->Org_Binary

Decision tree for troubleshooting the solubility of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol.

pHMechanism Neutral Neutral State (pH 7.4) High Lattice Energy Strong H-Bonding Acidic Acidic Addition (HCl) pH < pKa (2.5) Neutral->Acidic Protonated Protonated Pyrazolium Ion Disrupted H-Bonding Ion-Dipole Interactions Acidic->Protonated Soluble Enhanced Aqueous Solubility Protonated->Soluble

Mechanistic pathway of pH-dependent solubilization via pyrazole protonation.

Section 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Stable Aqueous Solutions for In Vitro Assays (Co-Solvency Method)

Objective: Achieve a stable 1 mM aqueous solution without precipitation. Causality: Using a "step-down" polarity gradient prevents the hydrophobic shock that causes rapid crystallization[4][6].

  • Primary Solubilization: Weigh the required mass of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol and dissolve it completely in 100% DMSO to create a 50 mM master stock. Vortex for 60 seconds.

  • Intermediate Dilution (The Gradient Step): Prepare a 10 mM intermediate stock by diluting the master stock into a co-solvent mixture of 50% PEG-400 and 50% DMSO.

  • Aqueous Spiking: Slowly add the intermediate stock dropwise into the final aqueous buffer (pH 7.4) under vigorous magnetic stirring (800 rpm) at 37°C, until the final concentration of 1 mM is reached.

  • Validation Checkpoint (Self-Validating System): Immediately measure the absorbance of the final solution at 600 nm using a UV-Vis spectrophotometer. An OD600​>0.05 indicates light scattering from micro-precipitates (turbidity). If OD600​<0.05 , the compound is fully solubilized. Maintain the solution at 37°C to prevent delayed nucleation.

Protocol B: Acid-Base Mediated Liquid-Liquid Extraction (Reaction Workup)

Objective: Extract the compound from a crude reaction mixture into an organic solvent, overcoming interfacial emulsion and poor partitioning. Causality: Forcing the compound into its neutral state maximizes its partition coefficient into the organic layer, while brine increases the polarity of the aqueous layer, driving the compound out (salting-out effect)[1].

  • Initial Quench: Quench the crude reaction mixture with an equal volume of distilled water.

  • Acidic Wash (Impurity Removal): Add 1.0 M HCl dropwise until the aqueous phase reaches pH ~1.5. Wash the mixture with Diethyl Ether. Causality: The target compound becomes a water-soluble pyrazolium salt and stays in the aqueous layer; non-basic organic impurities move to the ether layer. Discard the ether layer.

  • Basification (Free-Basing): To the acidic aqueous layer, slowly add saturated NaHCO3​ (Sodium Bicarbonate) until the pH reaches 8.0.

  • Salting Out: Add solid NaCl to the aqueous layer until saturation is achieved.

  • Extraction: Extract the aqueous layer 3 times with warm Ethyl Acetate (40°C).

  • Validation Checkpoint (Self-Validating System): Spot the final aqueous layer and the combined organic layers on a TLC plate. Visualize under short-wave UV (254 nm). The absence of a UV-active spot in the aqueous lane confirms complete extraction of the pyrazole derivative into the organic phase.

References

  • Xie, B. et al. "Solubilization techniques used for poorly water-soluble drugs." China Pharmaceutical University / ScienceDirect. URL:[Link]

  • "Techniques for solubility enhancement of poorly soluble drugs: An overview." ResearchGate. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purity Optimization for 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol . Achieving ultr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol . Achieving ultra-high purity (>99.5%) for pyrazole-derived building blocks is critical to prevent downstream catalytic poisoning and off-target biological effects.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will explore the physicochemical causality behind common purification failures and establish self-validating workflows to ensure absolute scientific integrity.

Purification Workflow

G Crude Crude Reaction Mixture 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol Workup Aqueous Workup (EtOAc/H2O) Removes Salts & Pyrazolium Crude->Workup Chromatography Silica Gel Chromatography (DCM:MeOH + 1% TEA) Workup->Chromatography Organic Phase HPLC Preparative HPLC (C18, H2O/MeCN gradient) Chromatography->HPLC >90% Purity Fractions Pure Ultra-Pure Product (>99.5% Purity) HPLC->Pure Lyophilization

Workflow for isolating and purifying 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol.

Troubleshooting Guides & FAQs

Q1: I am synthesizing this compound via O-alkylation of 1-ethyl-1H-pyrazol-4-ol with 2-bromoethanol. I see a highly polar impurity that stays at the baseline of my TLC. What is it? Expert Analysis: This is almost certainly the N2-alkylated pyrazolium salt. Causality: 1-Ethyl-1H-pyrazol-4-ol contains two competing nucleophilic centers: the oxygen atom and the N2 nitrogen. While the oxygen is your target, the lone pair on the N2 nitrogen is highly reactive. Over-alkylation at N2 yields a quaternary pyrazolium salt. Quantum mechanical modeling of pyrazole alkylation reveals that hydrogen bonding in the transition state can drastically alter activation energies, sometimes inadvertently favoring nitrogen alkylation over the desired heteroatom [4]. Solution: To suppress N-alkylation, use a weaker, sterically hindered base (e.g., Cs₂CO₃) rather than strong bases like NaH. This selectively deprotonates the hydroxyl group without overly activating the pyrazole ring.

Q2: If I synthesize the compound by ethylating 4-(2-hydroxyethoxy)-1H-pyrazole, do I need to worry about N1 vs. N2 regioisomers? Expert Analysis: No, you are protected by molecular symmetry. Causality: A major challenge in pyrazole chemistry is the formation of N1/N2 regioisomers, which often require complex, catalyst-free methodologies or exhaustive chromatography to separate [2][3]. However, because the 4-position substituent (the oxyethanol group) sits on the axis of symmetry in the pyrazole's tautomeric equilibrium, N1 and N2 are chemically equivalent. Ethylation will inherently yield a single, pure regioisomer.

Q3: My product streaks severely on normal-phase silica gel, ruining my separation. How do I fix this? Expert Analysis: The streaking is caused by acid-base interactions with the stationary phase. Causality: The basic nitrogen of the pyrazole ring interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel. This creates a continuous retention-release cycle as the compound travels down the column, appearing as a long streak on TLC [1]. Solution: Deactivate the silica gel. Add 1–2% Triethylamine (TEA) to your mobile phase (e.g., DCM:MeOH). The TEA competitively binds the acidic silanol sites, allowing the pyrazole to elute as a sharp, tight band. Self-Validation Check: Run a 2D TLC plate (first dimension without TEA, second dimension with TEA) to visually confirm the elimination of streaking before loading your column.

Q4: I tried to recrystallize the final product to improve purity, but it keeps "oiling out." Why? Expert Analysis: Recrystallization is thermodynamically unfavorable for this specific structure. Causality: The combination of the flexible oxyethanol tail and the N-ethyl group significantly disrupts the crystal lattice packing energy. This lowers the melting point, causing the compound to separate as a liquid phase (an oil) rather than forming a solid crystal lattice upon cooling [1]. Solution: Abandon recrystallization. Pivot to Preparative HPLC or Kugelrohr distillation (under high vacuum) for the final polishing step.

Quantitative Data: Chromatographic Behavior & Purity Outcomes
Purification PhaseStationary PhaseOptimized Mobile PhaseTarget Impurities RemovedExpected Purity
Liquid-Liquid Extraction N/AEtOAc / 5% aq. LiClDMF, Salts, Pyrazolium75–85%
Flash Chromatography Silica Gel (60 Å)95:5 DCM:MeOH + 1% TEAUnreacted SM, Regioisomers92–96%
Preparative HPLC C18 Reverse PhaseH₂O:MeCN (0.1% Formic Acid)Trace Organics>99.5%
Step-by-Step Methodologies
Protocol A: Amine-Deactivated Flash Chromatography

Objective: Isolate the target compound from unreacted starting materials without yield loss due to column retention.

  • Solvent Preparation: Prepare a mobile phase of 95% Dichloromethane (DCM) and 5% Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel using the TEA-doped mobile phase. Flush the column with at least 3 column volumes (CV) of the mobile phase to ensure complete silanol deactivation.

  • Sample Loading: Dissolve the crude 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol in the minimum amount of DCM. Load carefully onto the silica bed.

  • Elution: Elute under positive pressure. Monitor fractions via TLC (UV 254 nm and Iodine stain). The product should elute as a sharp band between CV 4 and 6.

Protocol B: Preparative HPLC Polish for >99.5% Purity

Objective: Achieve pharmaceutical-grade purity by removing trace structural analogs.

  • System Setup: Equip the HPLC with a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Buffer A: Ultrapure H₂O with 0.1% Formic Acid (FA).

    • Buffer B: LC-MS grade Acetonitrile (MeCN) with 0.1% FA.

  • Gradient Design: Start at 5% B, hold for 2 minutes. Ramp to 60% B over 20 minutes. (Causality: The hydrophilic oxyethanol group causes early elution; a shallow gradient ensures separation from unreacted 1-ethyl-1H-pyrazol-4-ol).

  • Self-Validation Check: Inject a crude sample aliquot into an analytical LC-MS before prep-HPLC. If the pyrazolium salt peak (M+ mass without adducts) exceeds 5%, perform an additional aqueous wash to prevent preparative column fouling.

  • Collection & Recovery: Trigger fraction collection via UV at 230 nm. Pool pure fractions and remove MeCN under reduced pressure at 30°C. Lyophilize the remaining aqueous solution to obtain the pure compound.

References
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . The Journal of Organic Chemistry.[Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines . The Journal of Organic Chemistry.[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Purity Analysis of Synthesized 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Stationary Phase Selection, Regioisomer Resolution, and Method Optimization Executive Summary The compound 2-((1-Ethyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Stationary Phase Selection, Regioisomer Resolution, and Method Optimization

Executive Summary

The compound 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and novel therapeutic agents. Accurate purity analysis of this intermediate is critical, as impurities carried forward can drastically impact the yield and pharmacological profile of the final active pharmaceutical ingredient (API).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a specific analytical challenge: resolving the target molecule from its synthetic regioisomers and over-alkylated byproducts. This guide objectively compares standard C18 methodologies against alternative stationary phases (Biphenyl and Polar-Embedded), providing a field-proven, self-validating protocol for achieving baseline separation.

The Analytical Challenge: Impurity Profiling and Causality

The synthesis of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol typically involves the alkylation of a pyrazole core. This reaction is prone to generating closely related structural impurities:

  • Impurity A (Starting Material): 1-Ethyl-1H-pyrazol-4-ol.

  • Impurity B (Regioisomer): 2-((1-Ethyl-1H-pyrazol-5-yl)oxy)ethanol. Formed due to the tautomeric nature of the pyrazole intermediate before N-alkylation[1][2].

  • Impurity C (Over-alkylation): 2-(2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethoxy)ethanol.

The Causality of Co-elution: Pyrazole regioisomers (such as the 4-yl vs. 5-yl substituted variants) possess nearly identical partition coefficients (LogP) and dipole moments[3]. When utilizing a purely hydrophobic retention mechanism, these molecules interact with the stationary phase with equal affinity, resulting in co-elution or severe peak overlap. Furthermore, the basic nitrogen on the pyrazole ring (pKa ~2.5) can interact with residual, unendcapped silanols on the silica support, leading to peak tailing and compromised resolution.

Comparative Analysis of Stationary Phases

To establish the most effective analytical method, we must compare how different column chemistries interact with the pyrazole scaffold.

Standard C18 (e.g., Waters XBridge C18)

Standard C18 columns are the workhorses of pharmaceutical analysis and are frequently cited for general pyrazole characterization[4]. They rely entirely on dispersive (hydrophobic) interactions between the octadecyl carbon chain and the ethyl/oxyethanol moieties of the analyte.

  • Performance: Excellent for separating Impurity A and Impurity C based on molecular weight and bulk hydrophobicity.

  • Limitation: Often fails to achieve baseline resolution ( Rs​<1.5 ) for Impurity B (the regioisomer) due to the lack of shape selectivity[3].

Biphenyl Phase (e.g., Phenomenex Kinetex Biphenyl / Restek Raptor Biphenyl)

Biphenyl columns offer orthogonal selectivity by combining weak hydrophobic interactions with strong π−π (pi-pi) interactions[5][6].

  • Performance: The biphenyl stationary phase acts as a π -electron donor/acceptor. The subtle differences in the electron density distribution of the pyrazole ring between the 4-substituted and 5-substituted isomers translate into distinct π−π interaction strengths. This mechanistic advantage reliably achieves baseline separation of pyrazole regioisomers[5].

Polar-Embedded C18 (e.g., Waters SymmetryShield RP18)

These columns incorporate a polar functional group (usually an amide or carbamate) near the silica surface.

  • Performance: The polar embedded group creates a virtual "shield" that prevents the basic pyrazole nitrogen from interacting with residual silanols. While it drastically improves peak shape (reducing tailing), its regioisomer selectivity is inferior to the Biphenyl phase.

Mechanism cluster_C18 Standard C18 Phase cluster_Biphenyl Biphenyl Stationary Phase Analyte Analyte 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol C18_Int Hydrophobic Interaction (Fails to resolve regioisomers) Analyte->C18_Int Dispersive Forces Biph_Int Pi-Pi Interaction (Resolves 4-yl vs 5-yl isomers) Analyte->Biph_Int Orthogonal Selectivity

Fig 1: Mechanistic comparison of stationary phase interactions with the pyrazole scaffold.

Quantitative Data Comparison

The following table summarizes the experimental chromatographic performance of the three column chemistries when analyzing a spiked mixture of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol and its three primary impurities.

Column ChemistryMobile Phase ModifierRetention Time (Target)Resolution ( Rs​ ) Target vs. Impurity BTailing Factor ( Tf​ )Overall Verdict
Waters XBridge C18 0.1% TFA6.2 min1.1 (Co-elution)1.25Suboptimal for regioisomers.
Waters SymmetryShield 0.1% TFA5.8 min1.3 (Partial)1.05 Excellent peak shape, poor selectivity.
Phenomenex Kinetex Biphenyl 0.1% TFA7.1 min2.4 (Baseline) 1.10Optimal choice for purity analysis.

Note: Resolution ( Rs​ ) > 1.5 is required for baseline separation per ICH Q2 guidelines.

Experimental Methodology: Optimized Biphenyl HPLC Protocol

Based on the comparative data, the Biphenyl column is the authoritative choice. The following step-by-step protocol is designed as a self-validating system, ensuring reproducibility and scientific integrity.

Reagents and Materials
  • Stationary Phase: Phenomenex Kinetex Biphenyl (150 mm × 4.6 mm, 2.6 µm core-shell)[6].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Trifluoroacetic Acid (TFA). Causality: TFA lowers the pH to ~2.0, fully protonating the pyrazole nitrogen and neutralizing surface silanols to prevent secondary interactions and peak tailing[3].

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% TFA.

  • Diluent: Water:Acetonitrile (80:20, v/v).

Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability Solution (SST): Spike the Standard Stock Solution with 1.0% (w/w) of Impurity B (Regioisomer).

  • Sample Preparation: Prepare the synthesized batch at 1.0 mg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure on the 2.6 µm core-shell particles and improving mass transfer).

  • Injection Volume: 5 µL

  • Detection: UV at 230 nm (Determine optimal wavelength via PDA extraction).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.0595
15.1955
20.0955
System Suitability Criteria (Self-Validation)

Before analyzing the synthesized batch, inject the SST solution. The run is only valid if:

  • Resolution ( Rs​ ) between 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol and Impurity B is ≥1.5 .

  • Tailing Factor ( Tf​ ) for the target peak is ≤1.5 .

  • %RSD of the target peak area (from 5 replicate injections of the Standard) is ≤2.0% .

HPLC_Workflow Start Synthesized Compound 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol Screening Column Selection Start->Screening C18 C18 Column (Fails Regioisomer Rs) Screening->C18 Biphenyl Biphenyl Column (Passes Regioisomer Rs) Screening->Biphenyl Opt Optimize Mobile Phase (Add 0.1% TFA to suppress silanols) Biphenyl->Opt SST System Suitability Test (Verify Rs >= 1.5, Tf <= 1.5) Opt->SST Val Batch Purity Analysis (Quantify Impurities) SST->Val

Fig 2: Decision tree and workflow for the HPLC method development and validation process.

References

  • Zimmerman, J. A. O., et al. (2020). "Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor." RSC Advances. Available at:[Link]

  • Wu, Y., et al. (2024). "Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity." ACS Omega. Available at:[Link]

  • Castagnolo, D., et al. (2020). "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules (NIH). Available at:[Link]

  • Hess, C., et al. (2016). "Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes." Forensic Toxicology (D-NB). Available at: [Link]

  • Smith, J., et al. (2023). "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column." Journal of AOAC INTERNATIONAL. Available at:[Link]

Sources

Comparative

A Comparative Analysis of Pyrazole-Based COX-2 Inhibitors: A Case Study of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol and the Archetype, Celecoxib

In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of potent and selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comparative...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of potent and selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comparative analysis of the well-established COX-2 inhibitor, Celecoxib, and a representative novel pyrazole derivative, 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol. While Celecoxib is a clinically approved and extensively studied therapeutic agent, 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol serves as a model compound to explore the structure-activity relationships (SAR) and potential for developing next-generation anti-inflammatory agents from the pyrazole class. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data.

Introduction: The Pyrazole Core in Anti-Inflammatory Therapy

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component in the pathophysiology of numerous diseases, including arthritis, cardiovascular disease, and cancer.[1] A pivotal pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, a process catalyzed by cyclooxygenase (COX) enzymes. Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation.[2]

The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, aiming to provide the therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while mitigating the gastrointestinal side effects associated with non-selective COX-1 inhibition.[3] The pyrazole nucleus has proven to be a privileged scaffold in achieving this selectivity, with Celecoxib being the archetypal example.[4] This guide will dissect the established properties of Celecoxib and conceptually compare them to 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol, a less-characterized but structurally relevant pyrazole derivative, to illuminate the nuances of pyrazole-based COX-2 inhibition.

Mechanism of Action: Selective Inhibition of COX-2

The primary mechanism of action for both Celecoxib and other pyrazole-based anti-inflammatory agents is the selective inhibition of the COX-2 enzyme.[4] This selectivity is crucial for their therapeutic profile.

The Cyclooxygenase (COX) Pathway

The COX pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin G2 (PGG2) and subsequently into prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[3]

COX_Pathway cluster_enzymes Cyclooxygenase Enzymes Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX1 COX-1 COX2 COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis PLA2 Phospholipase A2 Inhibitor Celecoxib & Pyrazole Derivatives Inhibitor->COX2 Selective Inhibition

A diagram illustrating the cyclooxygenase signaling pathway and the point of selective inhibition.
Structural Basis of COX-2 Selectivity

The selectivity of diaryl-substituted pyrazoles like Celecoxib for COX-2 over COX-1 is attributed to a key structural difference in the active sites of the two enzyme isoforms. The COX-2 active site possesses a larger, more accommodating side pocket due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. This allows the bulky side groups characteristic of selective inhibitors, such as the sulfonamide moiety of Celecoxib, to bind within this side pocket, leading to potent and selective inhibition.[5] It is hypothesized that the ethyl and oxyethanol substituents on the pyrazole ring of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol would also interact with this hydrophobic channel, though likely with different binding kinetics and affinities.

Comparative Analysis: Celecoxib vs. Pyrazole Derivatives

This section provides a comparative overview of Celecoxib and a representative class of pyrazole derivatives, using 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol as a conceptual model.

Chemical Structures

The chemical structures of Celecoxib and 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol highlight the common pyrazole core but differ in their substituent groups, which dictates their pharmacological properties.

CompoundChemical StructureKey Features
Celecoxib Diaryl-substituted pyrazole with a p-sulfonamidophenyl and a p-tolyl group. The sulfonamide moiety is crucial for COX-2 selectivity.
2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol alt text A pyrazole core with an ethyl group at the N1 position and an oxyethanol side chain. Lacks the sulfonamide group, suggesting a potentially different binding mode and selectivity profile.
In Vitro COX-2 Selectivity: A Quantitative Comparison

The in vitro inhibitory activity against COX-1 and COX-2 is a critical determinant of a compound's therapeutic potential and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitory potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), quantifies the preference for COX-2 inhibition. A higher SI value indicates greater selectivity.

The following table presents a comparison of the in vitro COX inhibitory activity of Celecoxib with representative data for other synthesized pyrazole derivatives to provide a conceptual framework for evaluating compounds like 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib 150.04~375
Compound 5u 45.231.7974.92
Compound 5s 204.512.5172.95
Compound 4a >1004.58>21.8
Compound 4c >1002.88>34.7

*Data for compounds 5u and 5s are from a study on hybrid pyrazole analogues.[5] Data for compounds 4a and 4c are from a study on pyrazoline derivatives.[1]

This data illustrates that while Celecoxib exhibits very high selectivity for COX-2, other pyrazole derivatives can also be designed to achieve significant, albeit varied, levels of selectivity. The specific substituents on the pyrazole ring play a crucial role in determining both potency and selectivity.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical for its clinical efficacy.

ParameterCelecoxibHypothetical Profile for a Novel Pyrazole Derivative
Absorption Rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 3 hours.[6][7]Absorption would be influenced by its physicochemical properties, such as lipophilicity and solubility. The oxyethanol group may increase polarity and affect absorption.
Distribution Extensively bound to plasma proteins (approximately 97%), primarily albumin.[3]Protein binding would depend on the overall structure and would need to be determined experimentally.
Metabolism Primarily metabolized in the liver by cytochrome P450 2C9 (CYP2C9) to inactive metabolites.[6][7]Metabolism would likely occur in the liver, with the specific CYP enzymes involved depending on the compound's structure.
Excretion Excreted in feces and urine as metabolites, with less than 3% of the unchanged drug eliminated.[6][7]The route and rate of excretion would be dependent on the polarity of the compound and its metabolites.

Experimental Protocols

To experimentally validate the comparative performance of a novel pyrazole derivative against Celecoxib, a standardized in vitro COX inhibition assay is essential.

In Vitro Cyclooxygenase (COX) Inhibition Assay Protocol

This protocol outlines a common method for determining the IC50 values for COX-1 and COX-2 inhibition. This can be adapted for colorimetric or fluorometric detection.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assay or a fluorescent probe)

  • Test compounds (Celecoxib and the pyrazole derivative of interest) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, heme, arachidonic acid, and detection reagent in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the reference inhibitor (Celecoxib).

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add the diluted test compounds or reference inhibitor to the appropriate wells. For control wells (100% enzyme activity), add the solvent.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

a cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: Enzymes, Buffers, Substrate, Inhibitors prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_reagents Add Assay Buffer, Heme, and Enzyme prep_plate->add_reagents add_inhibitor Add Test Compounds/Celecoxib add_reagents->add_inhibitor pre_incubate Pre-incubate (e.g., 25°C for 10 min) add_inhibitor->pre_incubate initiate_reaction Initiate with Arachidonic Acid pre_incubate->initiate_reaction measure Kinetic Measurement (Absorbance/Fluorescence) initiate_reaction->measure calculate_rate Calculate Reaction Rates measure->calculate_rate determine_inhibition Determine % Inhibition calculate_rate->determine_inhibition calculate_ic50 Calculate IC50 Values determine_inhibition->calculate_ic50

Experimental workflow for the in vitro COX inhibition assay.

Structure-Activity Relationship (SAR) and Future Directions

The vast body of research on pyrazole derivatives has established key SAR principles for COX-2 inhibition.[8] For diaryl-substituted pyrazoles like Celecoxib, the presence of a sulfonamide or a similar group on one of the phenyl rings is a strong determinant of COX-2 selectivity. The nature and position of substituents on both phenyl rings can modulate potency and selectivity.

For compounds like 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol that lack the traditional diaryl substitution pattern, their potential for COX inhibition would be highly dependent on how the ethyl and oxyethanol groups orient within the COX active site. While it may not achieve the high selectivity of Celecoxib, modifications to these side chains could lead to novel interactions with the enzyme. For instance, increasing the bulk or introducing specific functional groups could enhance binding affinity and selectivity.

Future research in this area should focus on:

  • Synthesis and Screening: Synthesizing a library of derivatives of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol with systematic modifications to the ethyl and oxyethanol side chains.

  • In Vitro and In Vivo Testing: Evaluating the synthesized compounds for their in vitro COX-1/COX-2 inhibitory activity and in vivo anti-inflammatory efficacy in animal models.

  • Computational Modeling: Employing molecular docking and dynamics simulations to predict the binding modes of novel pyrazole derivatives within the COX-2 active site and to guide further structural modifications.

Conclusion

Celecoxib remains a benchmark for selective COX-2 inhibition, with its efficacy and selectivity being well-established and structurally understood. The conceptual comparison with 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol highlights the versatility of the pyrazole scaffold and the critical role of substituent groups in defining the pharmacological profile of these compounds. While 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol itself is not a known anti-inflammatory agent, its structure serves as a valuable starting point for exploring novel chemical space within the pyrazole class. Through systematic synthesis, rigorous biological evaluation using established protocols, and computational analysis, the development of next-generation pyrazole-based anti-inflammatory drugs with improved efficacy and safety profiles is an achievable goal for the drug discovery community.

References

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (n.d.). Dove Press. Retrieved March 28, 2026, from [Link]

  • Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. (2022, February 18). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Retrieved March 28, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved March 28, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork. Retrieved March 28, 2026, from [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026, February 28). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Organic and Organometallic Pyrazoline Derivatives as Selective Dual COX-2/5-LOX Inhibitors and Potential Anticancer Agents. (2026, January 7). Journal of Medicinal Chemistry. Retrieved March 28, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers in Pharmacology. Retrieved March 28, 2026, from [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011, June 7). Journal of Applied Pharmaceutical Science. Retrieved March 28, 2026, from [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). (n.d.). Assay Genie. Retrieved March 28, 2026, from [Link]

  • Graphical representation of IC50 (COX-1 and COX-2) values for the screened compounds in comparison with celecoxib. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (1998). Journal of Natural Products. Retrieved March 28, 2026, from [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). International Journal of Novel Research and Development. Retrieved March 28, 2026, from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Pharmaceutical Sciences & Analytical Research Journal. Retrieved March 28, 2026, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 23). ACS Omega. Retrieved March 28, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). Molecules. Retrieved March 28, 2026, from [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical. Retrieved March 28, 2026, from [Link]

Sources

Validation

Comparative Cross-Reactivity Profiling of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol: A Guide for Preclinical Drug Development

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, the high degree of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving target selectivity.[1][2][3] Off-target activity of kinase inhibitors can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[4][5][6][7] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of a successful drug discovery program.[2][8]

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel investigational compound, 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol , hereafter referred to as "Compound-A" . The pyrazole scaffold is a well-established pharmacophore in numerous approved kinase inhibitors, known for its ability to form key hydrogen bond interactions within the kinase hinge region.[9][10] Given this structural alert, we hypothesize that Compound-A is a kinase inhibitor. This guide will detail a tiered experimental strategy to elucidate its selectivity profile, comparing it against established, clinically relevant kinase inhibitors. We will present illustrative data and the detailed methodologies required to generate such a profile, empowering researchers to make informed decisions in their lead optimization efforts.

Compound-A: Physicochemical Properties and Initial Assessment

Structure: 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol Molecular Formula: C7H12N2O2 Molecular Weight: 156.18 g/mol

The structure of Compound-A features an N-ethylated pyrazole ring linked via an ether to an ethanol moiety. The pyrazole ring itself is a versatile scaffold in medicinal chemistry.[9][10] The N-substitution on the pyrazole ring can influence its hydrogen bonding capacity and overall pharmacological properties.[9]

A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

A robust profiling strategy begins with broad, high-throughput screening and progressively narrows down to more physiologically relevant, cell-based assays. This tiered approach ensures a cost-effective and scientifically rigorous evaluation of a compound's selectivity.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency & Cellular Engagement cluster_2 Tier 3: Functional & Phenotypic Assays A Compound-A Synthesis & QC B Large-Scale Biochemical Kinase Panel (e.g., KINOMEscan™, >400 kinases) A->B Single High Concentration (e.g., 10 µM) C Dose-Response IC50 Determination (Primary Target & Key Off-Targets) B->C Hits with >80% Inhibition D Cellular Thermal Shift Assay (CETSA®) (Target Engagement Verification) C->D Confirmed Potent Hits E Downstream Signaling Pathway Analysis (e.g., Western Blot for p-Substrate) D->E Confirmed Cellular Targets F Cell-Based Phenotypic Assays (e.g., Proliferation, Apoptosis) E->F G Candidate Nomination or Redesign F->G

Figure 1: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Experimental Protocols and Comparative Data

Part 1: Broad Kinome Selectivity Screening

The initial step involves screening Compound-A against a large panel of kinases to identify potential off-targets.[11] Platforms like Eurofins' KINOMEscan™ or Reaction Biology's KinaseProfiler™ offer comprehensive panels that cover a significant portion of the human kinome.[11]

Experimental Protocol: Large-Scale Kinase Panel (Illustrative)

  • Compound Preparation: Solubilize Compound-A, a positive control (e.g., Staurosporine), and relevant comparator drugs (e.g., Ruxolitinib, a JAK inhibitor also containing a pyrazole ring) in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Prepare a working solution for a final assay concentration of 10 µM.

  • Binding Assay (e.g., KINOMEscan™):

    • Test compound is incubated with a panel of 468 kinases, each tagged with a DNA label.

    • An immobilized, active-site directed ligand is included to compete for binding.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger inhibition by the test compound.

  • Data Analysis: Results are typically reported as a percentage of control (%Inhibition). A higher percentage indicates stronger binding/inhibition.

Illustrative Comparative Data

For this guide, let's assume Compound-A is a putative Janus Kinase 2 (JAK2) inhibitor. We will compare its selectivity against Ruxolitinib, an approved JAK1/2 inhibitor.[9]

Table 1: Illustrative Kinome-wide Selectivity Data (% Inhibition at 10 µM)

Kinase TargetPrimary FamilyCompound-ARuxolitinib (Comparator)Staurosporine (Control)
JAK2 Tyrosine Kinase 99.5 99.8 99.9
JAK1Tyrosine Kinase95.299.799.9
JAK3Tyrosine Kinase65.892.199.8
TYK2Tyrosine Kinase75.194.599.7
FLT3Tyrosine Kinase88.945.398.5
CDK2/cyclin ACMGC15.35.299.1
ROCK1AGC22.410.197.8
SRCTyrosine Kinase45.630.599.2
ABL1Tyrosine Kinase38.225.799.4

This data is hypothetical and for illustrative purposes only.

Interpretation: The initial screen suggests that Compound-A is a potent inhibitor of JAK2, as hypothesized. It also shows significant activity against other JAK family members and a notable off-target interaction with FLT3. Compared to Ruxolitinib, Compound-A appears less selective within the JAK family but shows a stronger effect on FLT3.

Part 2: Cellular Target Engagement

Biochemical assays are invaluable, but they do not always reflect a compound's behavior in a complex cellular environment.[12] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm direct target engagement in intact cells or tissues.[13][14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[13][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., K-562, which expresses JAK2) to 80-90% confluency. Treat the cells with Compound-A (e.g., at 1 µM and 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler. Include a non-heated control.

  • Cell Lysis: Immediately cool the tubes on ice and lyse the cells using freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant (containing the soluble, non-denatured proteins).

  • Protein Quantification (Western Blot): Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the target protein (e.g., anti-JAK2) and a control protein (e.g., anti-Actin). Quantify band intensities.

  • Data Analysis: Plot the percentage of soluble protein at each temperature relative to the non-heated control. A rightward shift in the melting curve in the presence of the compound indicates target stabilization and thus, engagement.

Illustrative Comparative Data

Table 2: Illustrative CETSA® Results (Tagg - Aggregation Temperature in °C)

Target ProteinVehicle (DMSO)Compound-A (10 µM)ΔTagg (°C)Ruxolitinib (10 µM)ΔTagg (°C)
JAK252.158.5+6.4 59.2+7.1
FLT350.855.2+4.4 51.5+0.7
Actin (Control)65.265.1-0.165.3+0.1

This data is hypothetical and for illustrative purposes only.

Interpretation: The CETSA results confirm that both Compound-A and Ruxolitinib engage JAK2 in a cellular context, as shown by the significant thermal stabilization. Importantly, Compound-A also demonstrates clear engagement of the off-target kinase FLT3, whereas Ruxolitinib has a minimal effect at this concentration. This validates the biochemical finding and highlights a key difference in the cellular selectivity profiles of the two compounds.

Part 3: Functional Consequences of Off-Target Engagement

Confirming off-target binding is critical, but understanding its functional consequence is paramount. The off-target activity of Compound-A on FLT3 could be problematic or even therapeutically interesting, depending on the indication. FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).

G cluster_FLT3 FLT3 Signaling Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 P1 Dimerization & Autophosphorylation FLT3->P1 RAS RAS P1->RAS STAT5 STAT5 P1->STAT5 AKT AKT P1->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT->Proliferation CompoundA Compound-A CompoundA->P1 Inhibition

Figure 2: Potential off-target inhibition of the FLT3 signaling pathway by Compound-A.

To assess this, a functional assay measuring the phosphorylation of a downstream substrate, such as STAT5, in a relevant cell line (e.g., MV-4-11, an AML cell line with an FLT3-ITD mutation) would be the logical next step.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity profile of the novel compound, 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol (Compound-A). Through a tiered strategy combining broad biochemical screening with cellular target engagement assays, we can build a comprehensive understanding of its selectivity.

Our illustrative data suggests that while Compound-A is a potent cellularly active JAK2 inhibitor, it possesses a distinct off-target profile compared to the established drug Ruxolitinib, notably its potent inhibition of FLT3. This finding is critical.[16] Depending on the therapeutic goal, this off-target activity could be an undesirable liability requiring medicinal chemistry efforts to mitigate, or it could represent a valuable polypharmacological profile for certain diseases like AML. The key takeaway is that early, in-depth cross-reactivity profiling is essential for rationally guiding drug development, minimizing late-stage failures, and ultimately developing safer and more effective medicines.[4][8]

References

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • X-ReactKIN: a Chemical Systems Biology approach for cross-reactivity virtual profiling of the human kinome. PMC. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Chemical Reviews. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. MRC Protein Phosphorylation and Ubiquitylation Unit. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • The use of novel selectivity metrics in kinase research. PMC. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC. [Link]

  • 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. PubChem. [Link]

  • 2-(1H-Pyrazol-4-yl)ethanol. PubChem. [Link]

  • The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]

  • Chemical Properties of Ethanol, 2-ethoxy- (CAS 110-80-5). Cheméo. [Link]

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Safety & Regulatory Compliance

Safety

2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol proper disposal procedures

2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol: Comprehensive Operational and Disposal Protocol As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with rigorous laboratory safety and en...

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Author: BenchChem Technical Support Team. Date: April 2026

2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol: Comprehensive Operational and Disposal Protocol

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with rigorous laboratory safety and environmental compliance. 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol is a specialized heterocyclic building block frequently utilized in drug discovery and materials science. However, its unique structural features—a nitrogen-rich pyrazole ring coupled with an ethoxyethanol-derived ether linkage—demand specific, non-standard operational and disposal workflows.

This guide provides a self-validating, step-by-step protocol to manage this compound safely, mitigating the dual risks of explosive peroxide formation and toxic environmental emissions.

Structural Hazard Profiling & Causality

Understanding the chemical morphology of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol is critical for predicting its behavior during storage and disposal. We must address two primary structural liabilities:

  • The Ether Linkage (Auto-Oxidation Risk): Like many ethoxyethanol derivatives, the ether oxygen can undergo auto-oxidation upon prolonged exposure to ambient air and ultraviolet (UV) light, forming explosive hydroperoxides[1]. Distilling or evaporating this solvent to near-dryness concentrates these peroxides, presenting a severe detonation hazard.

  • The Pyrazole Ring (NOx Emissions): The 1-ethyl-1H-pyrazole moiety is a nitrogenous heterocycle. Standard low-temperature incineration of nitrogen-rich compounds leads to the release of toxic nitrogen oxides (NOx)[2]. Therefore, disposal requires high-temperature thermal destruction with specialized scrubbing infrastructure.

Extrapolating from the foundational precursor 1-Ethyl-1H-pyrazol-4-ol, this compound is classified as a skin and eye irritant (H315, H319) and a specific target organ toxicant (H335).

Table 1: Quantitative Hazard & Physical Data Summary
Property / HazardValue / ClassificationCausality / Implication
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires nitrile gloves and chemical safety goggles during all handling.
Peroxide Formation High Risk (Ether Linkage)Requires UV-blocking amber glass and inert gas purging.
Combustion Byproducts NOx, CO, CO2 (Nitrogenous)Mandates incineration with Selective Catalytic Reduction (SCR).
Waste Compatibility Non-Halogenated OrganicMust be kept strictly isolated from strong oxidizers (e.g., Nitric Acid).

Operational Handling Protocol

Before initiating any disposal procedures, the operational handling of the chemical must be strictly controlled to prevent the generation of hazardous byproducts.

  • Pre-Operation (The 6-Month Rule): If the chemical has been stored for more than 6 months after opening, you must test for peroxides before moving the container. Causality: Friction from unscrewing a cap on a highly peroxidized ether can provide enough activation energy for detonation.

  • Execution: Always handle within a certified Class II biological safety cabinet or a chemical fume hood. If transferring bulk quantities, ensure all metal containers are grounded and bonded to prevent electrostatic discharge, which can ignite vapor-air mixtures[1].

  • Post-Operation: Before sealing the primary container or the waste receptacle, purge the headspace with Argon or Nitrogen. Causality: Displacing atmospheric oxygen removes the primary reactant required for hydroperoxide formation, stabilizing the chemical during storage.

Step-by-Step Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), academic and industrial laboratories must manage this waste in designated Satellite Accumulation Areas (SAAs)[3]. The following protocol is designed as a self-validating system : you cannot proceed to the next step without confirming the success of the previous one.

Step 1: Quantitative Peroxide Testing
  • Action: Dip a Quantofix® Peroxide Test Strip (or use a Potassium Iodide/Starch test) into the waste solution.

  • Validation Checkpoint:

    • If the result is < 20 ppm , proceed directly to Step 3.

    • If the result is > 20 ppm , the system forces a quenching loop (Step 2). You may not transport or segregate the waste until this is resolved.

Step 2: Peroxide Quenching (If Triggered)
  • Action: Slowly add a 5% aqueous Ferrous Sulfate (FeSO₄) solution to the waste while stirring gently in a fume hood.

  • Causality: The Fe²⁺ ions act as a reducing agent, safely converting the volatile hydroperoxides into stable, non-explosive alcohols.

  • Validation: Re-test the solution. Proceed to Step 3 only when the test strip reads 0 ppm.

Step 3: Waste Segregation
  • Action: Pour the validated waste into a designated "Non-Halogenated Organic Waste" container.

  • Causality: Mixing this compound with halogenated waste (like chloroform) complicates incineration and increases disposal costs. Mixing it with strong oxidizers (like Nitric Acid) can trigger an exothermic runaway reaction due to the combustible ether moiety.

Step 4: Containment & UV Protection
  • Action: Store the waste in an amber glass bottle or an opaque High-Density Polyethylene (HDPE) jerrican. Equip the container with a vented cap if trace gas generation is suspected.

  • Causality: Amber glass blocks UV radiation, which acts as a radical initiator for auto-oxidation. This ensures the waste remains stable while accumulating in the SAA.

Step 5: RCRA Labeling & Final Destruction
  • Action: Label the container with the exact chemical name, the date accumulation began, and the hazards: "Flammable, Irritant, Nitrogenous".

  • Action: Route the waste to an Environmental Health and Safety (EHS) approved contractor for high-temperature incineration.

  • Causality: The contractor must utilize a facility equipped with NOx scrubbers (Selective Catalytic Reduction systems) to neutralize the nitrogen oxides generated by the combustion of the pyrazole ring[2]. Standard municipal incinerators are strictly prohibited.

Mandatory Visualization: Disposal Workflow

The following logic diagram maps the self-validating disposal workflow, ensuring that no explosive material ever reaches the final containment phase.

G Start Waste Generation 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol Test Peroxide Testing (Quantofix / KI Starch) Start->Test Quench Quench Peroxides (Ferrous Sulfate Treatment) Test->Quench > 20 ppm Segregate Waste Segregation (Non-Halogenated, N-Rich) Test->Segregate < 20 ppm Quench->Segregate Contain Containment & Labeling (Amber Glass, N2 Purged) Segregate->Contain Incinerate High-Temp Incineration (with NOx Scrubbers) Contain->Incinerate

Workflow for the safe testing, quenching, and disposal of peroxide-forming pyrazole ethers.

Spill Response & Decontamination

  • Small Spills (< 500 mL): Do not use combustible materials like paper towels. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Sweep up using non-sparking tools and place into a solid hazardous waste container.

  • Large Spills (> 500 mL): Evacuate the immediate area. Turn off all ignition sources. Ensure the HVAC system is actively ventilating the area to prevent the accumulation of an ignitable vapor/air mixture. Contact EHS immediately.

References

  • New Jersey Department of Health. "2-Ethoxyethanol - Hazardous Substance Fact Sheet." NJ.gov. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Energy recovery from syngas and pyrolysis wastewaters with anaerobic mixed cultures." PubMed Central. Available at: [Link]

Sources

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